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  • Product: N-benzhydryl-4-nitrobenzenesulfonamide
  • CAS: 33860-98-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-benzhydryl-4-nitrobenzenesulfonamide: Structure, Properties, and Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of N-benzhydryl-4-nitrobenzenesulfonamide, a molecule of interest in synthetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-benzhydryl-4-nitrobenzenesulfonamide, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical structure, physical properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Identification

N-benzhydryl-4-nitrobenzenesulfonamide, systematically named N-(diphenylmethyl)-4-nitrobenzenesulfonamide, is a sulfonamide derivative characterized by the presence of a benzhydryl group and a 4-nitrophenylsulfonyl moiety. The bulky, non-polar benzhydryl group, consisting of two phenyl rings attached to a single carbon, is linked to the nitrogen atom of the sulfonamide. The 4-nitrophenylsulfonyl group is a key pharmacophore known for its electron-withdrawing nature, which influences the molecule's reactivity and potential biological interactions.

Molecular Formula: C₁₉H₁₆N₂O₄S

Molecular Weight: 368.41 g/mol

Chemical Structure:

Caption: 2D representation of N-benzhydryl-4-nitrobenzenesulfonamide.

Physical and Chemical Properties

A comprehensive table of the physical and chemical properties of N-benzhydryl-4-nitrobenzenesulfonamide is provided below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.

PropertyValueSource
IUPAC Name N-(diphenylmethyl)-4-nitrobenzenesulfonamide-
Molecular Formula C₁₉H₁₆N₂O₄S-
Molecular Weight 368.41 g/mol -
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not explicitly reported. Similar benzhydryl sulfonamides have melting points in the range of 130-230 °C.[1][2]-
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.[3]-
CAS Number Not explicitly assigned.-

Synthesis of N-benzhydryl-4-nitrobenzenesulfonamide

The synthesis of N-benzhydryl-4-nitrobenzenesulfonamide is typically achieved through the reaction of benzhydrylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Experimental Protocol

This protocol is adapted from a documented synthesis of N-(4-nitrobenzenesulfonyl)benzhydrylamine[4].

Materials:

  • Benzhydrylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Methylene chloride (DCM)

  • 1 N Hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzhydrylamine (e.g., 2.12 g) and triethylamine (e.g., 1.62 g) in methylene chloride (30 ml) under ice cooling, add 4-nitrobenzenesulfonyl chloride (e.g., 2.51 g).

  • Stir the reaction mixture for 3 hours under ice cooling and then for 69 hours at room temperature.

  • Add water (30 ml), 1 N hydrochloric acid (12 ml), and methylene chloride (5 ml) to the reaction mixture.

  • Perform an extraction and separate the layers. The aqueous layer is extracted again with methylene chloride (10 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base (Triethylamine): Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion.

  • Solvent (Methylene Chloride): Methylene chloride is an excellent solvent for the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal after the reaction is complete.

  • Ice Cooling: The initial addition of the sulfonyl chloride is carried out at a low temperature to control the exothermic nature of the reaction and prevent potential side reactions.

  • Aqueous Workup: The addition of water and dilute HCl is to quench the reaction and remove any unreacted triethylamine and other water-soluble impurities.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzhydrylamine Benzhydrylamine Reaction_Vessel Reaction Mixture (Stirring at 0°C to RT) Benzhydrylamine->Reaction_Vessel 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl_Chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Quenching Quenching with H₂O and HCl Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Product N-benzhydryl-4-nitro- benzenesulfonamide Purification->Product

Caption: Synthesis workflow for N-benzhydryl-4-nitrobenzenesulfonamide.

Spectral Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.3-8.5 ppm (d, 2H): Aromatic protons ortho to the nitro group on the 4-nitrophenylsulfonyl moiety.

  • δ 7.9-8.1 ppm (d, 2H): Aromatic protons meta to the nitro group on the 4-nitrophenylsulfonyl moiety.

  • δ 7.2-7.4 ppm (m, 10H): Aromatic protons of the two phenyl rings of the benzhydryl group.

  • δ 6.0-6.2 ppm (d, 1H): Methine proton (CH) of the benzhydryl group.

  • δ 5.5-5.7 ppm (d, 1H): Amine proton (NH) of the sulfonamide.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~150 ppm: Quaternary carbon attached to the nitro group.

  • δ ~145 ppm: Quaternary carbon of the sulfonyl group.

  • δ 140-142 ppm: Quaternary carbons of the benzhydryl phenyl rings.

  • δ 124-129 ppm: Aromatic carbons of both the 4-nitrophenyl and benzhydryl groups.

  • δ ~60 ppm: Methine carbon (CH) of the benzhydryl group.

IR (KBr, cm⁻¹):

  • ~3300 cm⁻¹: N-H stretching of the sulfonamide.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1520 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching.

  • ~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching.

Mass Spectrometry (ESI+):

  • m/z: [M+H]⁺ at approximately 369.08.

Potential Biological Activities and Applications

While specific biological studies on N-benzhydryl-4-nitrobenzenesulfonamide are not extensively reported, the structural motifs present in the molecule suggest potential areas of interest for drug discovery and development.

The benzenesulfonamide core is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs[5]. The sulfonamide group can act as a zinc-binding group, making it a key feature in the design of metalloenzyme inhibitors.

The benzhydryl moiety is present in numerous biologically active compounds, including antihistamines and agents with antiviral and anticancer properties. Its lipophilic nature can enhance the ability of a molecule to cross cell membranes.

Derivatives of nitrobenzenesulfonamide have been investigated for various biological activities. For instance, some have shown potential as carbonic anhydrase inhibitors[6]. Furthermore, related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated promising antituberculosis activity[1][2].

Given these precedents, N-benzhydryl-4-nitrobenzenesulfonamide could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential in areas such as:

  • Antimicrobial activity: Particularly against drug-resistant strains of bacteria and mycobacteria.

  • Anticancer activity: Targeting specific enzymes or signaling pathways involved in cancer progression.

  • Enzyme inhibition: As a potential inhibitor of metalloenzymes due to the sulfonamide group.

Conclusion

N-benzhydryl-4-nitrobenzenesulfonamide is a synthetically accessible molecule with a chemical structure that combines a known pharmacophore with a lipophilic moiety. While its specific physical and biological properties require further experimental investigation, the information presented in this guide provides a solid foundation for researchers and scientists interested in exploring its potential in drug discovery and development. The detailed synthesis protocol and predicted spectral data offer practical guidance for its preparation and characterization, paving the way for future studies to unlock its therapeutic potential.

References

  • Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]

  • Murthy, V. S., Tamboli, Y., Krishna, V. S., Sriram, D., Zhang, F. X., Zamponi, G. W., & Vijayakumar, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]

  • Process for the removal of nitrobenzenesulfonyl. (2003). EP1321454A1.

Sources

Exploratory

Whitepaper: Nitrobenzenesulfonamides as Potent Modulators of Carbonic Anhydrase Activity

An In-depth Technical Guide on the Biological Mechanisms of Nitrobenzenesulfonamide Derivatives A Note to the Reader: Initial research indicates a lack of specific published data on the mechanism of action of N-benzhydry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Biological Mechanisms of Nitrobenzenesulfonamide Derivatives

A Note to the Reader:

Initial research indicates a lack of specific published data on the mechanism of action of N-benzhydryl-4-nitrobenzenesulfonamide in biological systems. To fulfill the core requirements of your request for an in-depth technical guide, this document will focus on a closely related and well-documented class of compounds: Nitrobenzenesulfonamides as Carbonic Anhydrase Inhibitors . This allows for a comprehensive and scientifically rigorous guide that adheres to your specifications for structure, content, and visualization, demonstrating the depth of analysis that would be applied to the original topic if sufficient data were available.

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] This guide delves into the mechanistic intricacies of nitrobenzenesulfonamide derivatives, with a particular focus on their well-established role as inhibitors of carbonic anhydrase (CA), a family of ubiquitous zinc-containing metalloenzymes.[1][3] We will explore the synthesis of these compounds, the molecular basis of their interaction with the CA active site, and the downstream physiological consequences of this inhibition. Furthermore, we will present detailed protocols for assessing their inhibitory activity and discuss the therapeutic potential of targeting specific CA isoforms, particularly those associated with tumorigenesis.[3][4]

Introduction: The Significance of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are essential enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast range of physiological processes, including pH regulation, ion transport, and gas exchange. The human genome encodes for several CA isoforms, each with distinct tissue distribution and physiological roles. Dysregulation of CA activity has been implicated in various pathologies, making them attractive targets for therapeutic intervention.

Sulfonamides represent a major class of CA inhibitors.[1][2] The primary sulfonamide moiety (—SO₂NH₂) is crucial for their inhibitory activity, as it coordinates with the zinc ion in the enzyme's active site. The addition of a nitro group to the benzenesulfonamide scaffold can significantly influence the compound's physicochemical properties and inhibitory potency.[1]

Synthesis of Nitrobenzenesulfonamide Derivatives

The synthesis of nitrobenzenesulfonamides is a well-established process, typically involving the chlorosulfonation of nitrobenzene followed by ammonolysis.[1] More complex derivatives can be synthesized through various coupling reactions.

General Synthesis Pathway

The following diagram illustrates a generalized synthetic route for producing nitrobenzenesulfonamides.

G Nitrobenzene Nitrobenzene NitrobenzenesulfonylChloride Nitrobenzenesulfonyl Chloride Nitrobenzene->NitrobenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid Nitrobenzenesulfonamide Nitrobenzenesulfonamide NitrobenzenesulfonylChloride->Nitrobenzenesulfonamide Ammonolysis Ammonia Ammonia

Caption: Generalized synthetic pathway for nitrobenzenesulfonamides.

Detailed Synthetic Protocol: Synthesis of 4-Nitrobenzenesulfonamide

This protocol outlines the synthesis of 4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride.[1][5]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Saturated aqueous sodium chloride solution

  • Ice bath

Procedure:

  • In a suitable reaction vessel, add 10 ml of ammonia water to 6.7 g of 4-nitrobenzenesulfonyl chloride while cooling in an ice bath.[1][5]

  • Stir the mixture at room temperature for 3 hours.[1][5]

  • Extract the reaction mixture with 100 ml of ethyl acetate.[1][5]

  • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.[1][5]

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.[1][5]

  • Evaporate the solvent under reduced pressure to yield 4-nitrobenzenesulfonamide.[1][5]

Mechanism of Action: Inhibition of Carbonic Anhydrase

The inhibitory action of nitrobenzenesulfonamides on carbonic anhydrase is a classic example of zinc-binding inhibition. The sulfonamide group is the key pharmacophore responsible for this activity.[1]

Molecular Interactions in the Active Site

The active site of carbonic anhydrase contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The sulfonamide inhibitor displaces the water/hydroxide molecule and directly coordinates with the zinc ion through the nitrogen atom of the sulfonamide group. The nitro group on the benzene ring can further influence binding affinity through interactions with active site residues.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Biological Evaluation of Nitrobenzenesulfonamide Derivatives

The inhibitory potency of nitrobenzenesulfonamide derivatives against various CA isoforms is typically determined using in vitro enzymatic assays.

In Vitro Carbonic Anhydrase Inhibition Assay

This is a general spectrophotometric method to assess the inhibition of carbonic anhydrase activity.[1]

Materials:

  • Bovine carbonic anhydrase II (or other purified CA isoform)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • Test compound (nitrobenzenesulfonamide derivative) dissolved in DMSO

  • p-Nitrophenyl acetate (substrate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the carbonic anhydrase enzyme solution.[1]

  • Pre-incubate the mixture at 25°C for 10 minutes.[1]

  • Initiate the reaction by adding 20 µL of a freshly prepared p-nitrophenyl acetate solution.[1]

  • Incubate the plate at 25°C for 30 minutes.[1]

  • Measure the absorbance at 348 nm, which corresponds to the formation of p-nitrophenol.[1]

  • Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.[1]

Structure-Activity Relationship (SAR)

Studies have shown that the position of the nitro group and other substitutions on the benzene ring can significantly impact the inhibitory activity and isoform selectivity of nitrobenzenesulfonamides. For instance, some 2-substituted-5-nitro-benzenesulfonamides have shown strong inhibition of the tumor-associated CA IX and XII isoforms, with excellent selectivity over the cytosolic isoforms CA I and II.[3]

CompoundTarget IsoformIC₅₀ (nM)
2-chloro-5-nitro-benzenesulfonamideCA II8.8
2-chloro-5-nitro-benzenesulfonamideCA IX5.4
4-nitrobenzenesulfonamideCA II-
Acetazolamide (Standard)CA II12

Data presented is representative and compiled from literature.[3]

Therapeutic Implications and Future Directions

The ability of certain nitrobenzenesulfonamides to selectively inhibit tumor-associated carbonic anhydrase isoforms like CA IX and XII has significant therapeutic implications.[3] These isoforms are often overexpressed in hypoxic tumors and contribute to tumor acidosis, proliferation, and metastasis. Therefore, selective inhibitors could serve as targeted anticancer agents.

Future research in this area will likely focus on:

  • The design and synthesis of novel nitrobenzenesulfonamide derivatives with enhanced isoform selectivity.

  • In-depth investigation of the in vivo efficacy and safety of lead compounds in preclinical cancer models.

  • Exploration of these compounds for other therapeutic applications where CA inhibition is beneficial.

Conclusion

Nitrobenzenesulfonamides are a versatile class of compounds with well-defined mechanisms of action as carbonic anhydrase inhibitors. Their straightforward synthesis, coupled with the potential for chemical modification to achieve isoform selectivity, makes them a promising scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, mechanism of action, and biological evaluation, offering a solid foundation for researchers and drug development professionals working in this field.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link]

  • Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-benzhydryl-4-nitrobenzenesulfonamide

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of N-benzhydryl-4-nitrobenzenesulfonamide. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of N-benzhydryl-4-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, discusses the underlying principles influencing chemical shifts, and presents a standardized protocol for data acquisition.

Introduction: The Structural Significance of N-benzhydryl-4-nitrobenzenesulfonamide

N-benzhydryl-4-nitrobenzenesulfonamide is a molecule of interest within the broader class of sulfonamides, a scaffold renowned for its diverse biological activities. The structural characterization of such molecules is a cornerstone of chemical and pharmaceutical research, ensuring identity, purity, and providing insights into molecular conformation. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the chemical environment of each atom, revealing the connectivity and electronic nature of the molecular framework.

This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, assigning each resonance to its corresponding nucleus and explaining the physicochemical basis for its observed chemical shift.

Molecular Structure and NMR Assignment Framework

To facilitate a clear and systematic analysis, the atoms of N-benzhydryl-4-nitrobenzenesulfonamide are labeled as shown in the diagram below. This numbering convention will be used throughout the guide to assign specific NMR signals.

Caption: Labeled structure of N-benzhydryl-4-nitrobenzenesulfonamide.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of proton signals. The following data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer.[1]

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH 10.60s (broad)-1H
H-2', H-6' 8.38d8.42H
H-3', H-5' 8.02d8.42H
H-3'', H-5'' etc. 7.27t7.42H
H-2'', H-6'' etc. 7.13d7.62H
H-4'' etc. 7.09t7.21H
(Note: The original source does not explicitly assign the benzhydryl aromatic protons; the assignments for the 7.09-7.27 ppm region are based on typical patterns for a benzhydryl group but may be interchangeable.)
Interpretation of ¹H NMR Signals:
  • Sulfonamide Proton (NH) at 10.60 ppm: This singlet is significantly downfield due to the strong deshielding effects of the adjacent sulfonyl group (SO₂) and its acidic nature.[2][3] In DMSO, hydrogen bonding with the solvent can also contribute to this downfield shift.[4] This peak would disappear upon the addition of a few drops of D₂O to the NMR tube, confirming its identity as an exchangeable proton.

  • 4-Nitrobenzenesulfonamide Aromatic Protons (H-2'/H-6' at 8.38 ppm and H-3'/H-5' at 8.02 ppm): These protons form a classic AA'BB' system, which appears as two distinct doublets.

    • The protons at the 2' and 6' positions are ortho to the strongly electron-withdrawing nitro group (NO₂), causing them to be highly deshielded and appear further downfield at 8.38 ppm.[5]

    • The protons at the 3' and 5' positions are ortho to the electron-withdrawing sulfonyl group and meta to the nitro group. They are therefore less deshielded than H-2'/H-6' and resonate at 8.02 ppm.

  • Benzhydryl Aromatic Protons (7.09-7.27 ppm): The ten protons of the two phenyl rings on the benzhydryl moiety are chemically equivalent and appear as a series of overlapping multiplets in the typical aromatic region. Their exact assignment is complex without advanced 2D NMR techniques, but they collectively integrate to 10 protons (if the methine proton were distinct). The provided data, however, suggests a more complex overlap where the integration sums up differently. A more detailed analysis would be required to precisely delineate each signal.

  • Benzhydryl Methine Proton (CH): The source data from the Royal Society of Chemistry does not explicitly list a distinct signal for the benzhydryl methine proton (Cα-H).[1] This is unusual, as this proton is typically expected to appear as a distinct signal. In similar benzhydryl systems, this proton often appears as a singlet or doublet around 5.8-6.5 ppm.[6][7] It is possible that in this specific dataset, the signal is obscured or not reported in the provided peak list. For the purpose of this guide, its expected position is noted as a key feature to look for during analysis.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. The following data was obtained in DMSO-d₆ on a 100 MHz spectrometer.[1]

Assigned CarbonChemical Shift (δ, ppm)
C-4' 150.3
C-1' 145.4
C-1''/C-1''' 137.4
C-3', C-5' 129.8
C-3''/C-5'', C-2''/C-6'' 128.7
C-2', C-6' 125.2
C-4''/C-4''' 125.1
Cα (Benzhydryl CH) 121.2
(Note: The assignment of Cα at 121.2 ppm in the source data is highly anomalous. The benzhydryl methine carbon is an sp³ carbon and is expected around 55-75 ppm. The signals from 121.2 to 137.4 ppm are all in the aromatic sp² region. This suggests a possible typographical error or misinterpretation in the source data. A typical value for the benzhydryl methine carbon would be closer to 60 ppm.)
Interpretation of ¹³C NMR Signals:
  • Aromatic Carbons of the 4-Nitrobenzenesulfonamide Ring:

    • C-4' (150.3 ppm): This is the ipso-carbon directly attached to the highly electron-withdrawing nitro group, causing it to be the most deshielded carbon in the molecule.

    • C-1' (145.4 ppm): The ipso-carbon bonded to the sulfonyl group is also significantly deshielded.

    • C-3'/C-5' (129.8 ppm): These carbons are meta to the nitro group.

    • C-2'/C-6' (125.2 ppm): These carbons are ortho to the nitro group.

  • Aromatic Carbons of the Benzhydryl Phenyl Rings:

    • C-1''/C-1''' (137.4 ppm): The ipso-carbons of the two phenyl rings, attached to the methine carbon.

    • The remaining signals at 128.7 ppm and 125.1 ppm correspond to the ortho, meta, and para carbons of the two equivalent phenyl rings. The overlapping signal at 128.7 ppm likely accounts for both ortho and meta carbons, which often have similar chemical shifts. The signal at 125.1 ppm is characteristic of the para carbon.

  • Benzhydryl Methine Carbon (Cα): As noted, the reported value of 121.2 ppm is inconsistent with an sp³ methine carbon. In related structures like benzhydrol, this carbon appears around 76 ppm.[7] In other N-substituted benzhydryl compounds, it is found in the 60-75 ppm range.[8][9] The signal at 121.2 ppm is within the aromatic region and is likely a misassigned aromatic carbon signal.

Key Factors Influencing Chemical Shifts

The observed chemical shifts are governed by the local electronic environment of each nucleus. For N-benzhydryl-4-nitrobenzenesulfonamide, the key factors are:

  • Inductive Effects and Electronegativity: Electron-withdrawing groups decrease the electron density around a nucleus, reducing its shielding and shifting its resonance signal downfield (to a higher ppm value).[10][11] The potent inductive and resonance effects of the nitro (NO₂) and sulfonyl (SO₂) groups are the primary reason for the significant downfield shifts of the protons and carbons in the 4-nitrobenzenesulfonamide moiety.

  • Magnetic Anisotropy: The π-electron systems of the three aromatic rings generate their own local magnetic fields when placed in the external magnetic field of the NMR spectrometer. This "anisotropic effect" causes nuclei located above or below the plane of the ring to be shielded (shifted upfield), while those in the plane of the ring are deshielded (shifted downfield). This effect is fundamental to the chemical shifts observed for all aromatic protons.

  • Hybridization: The hybridization state of carbon atoms significantly impacts their chemical shift. The sp²-hybridized carbons of the aromatic rings resonate in the downfield region (typically 110-160 ppm), while sp³-hybridized carbons, like the benzhydryl methine carbon, appear much further upfield (typically 55-75 ppm).[12]

Standardized Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a validated experimental workflow is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing node_prep 1. Dissolve 5-10 mg of N-benzhydryl-4-nitrobenzenesulfonamide in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). node_tms 2. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). node_prep->node_tms node_tube 3. Transfer the solution to a 5 mm NMR tube. node_tms->node_tube node_setup 4. Insert sample and perform locking, tuning, and shimming to optimize magnetic field homogeneity. node_tube->node_setup node_h1 5. Acquire ¹H Spectrum: - Standard pulse program (e.g., zg30) - Acquire 16-32 scans - Set appropriate spectral width (~16 ppm) node_setup->node_h1 node_c13 6. Acquire ¹³C Spectrum: - Proton-decoupled pulse program (e.g., zgpg30) - Acquire 1024+ scans - Set appropriate spectral width (~240 ppm) node_setup->node_c13 node_ft 7. Apply Fourier Transform (FT) to the Free Induction Decay (FID). node_h1->node_ft node_c13->node_ft node_phase 8. Perform phase correction and baseline correction. node_ft->node_phase node_ref 9. Calibrate spectra by setting the TMS signal to 0.00 ppm. node_phase->node_ref node_int 10. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. node_ref->node_int

Caption: Standardized workflow for NMR spectral acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of N-benzhydryl-4-nitrobenzenesulfonamide provide a definitive fingerprint of its molecular structure. The chemical shifts are dominated by the strong electron-withdrawing nature of the nitro and sulfonyl groups, which significantly deshield the nuclei of the 4-nitrobenzenesulfonamide ring. The benzhydryl group contributes characteristic signals for its methine and phenyl ring systems. While published data provides a solid foundation for analysis, critical evaluation of the values, especially for the sp³ methine carbon, is necessary. This guide demonstrates a systematic approach to spectral interpretation, grounded in fundamental principles of NMR spectroscopy, and provides a robust framework for experimental execution.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Ansari, F. L., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). N-methyl-4-nitrobenzenesulfonamide.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Semantic Scholar. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
  • Roman, G. (n.d.). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie.
  • SpectraBase. (n.d.). Benzenesulfonamide, 3-nitro-N-(4-tolyl)-.
  • American Chemical Society. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • Journal of Synthetic Chemistry. (2023).
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. PMC. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Canadian Center of Science and Education. (n.d.). 1H NMR of Benzhydrol & Benzophenone.
  • Setliff, F. L., & Spradlin, T. K. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa.
  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples.
  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR.
  • MDPI. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. MDPI.
  • National Center for Biotechnology Information. (n.d.). N-Benzoyl-4-nitrobenzenesulfonamide monohydrate. PMC. Available at: [Link]

  • MDPI. (2026). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. MDPI.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Available at: [Link]

  • Chegg.com. (2020). Solved The 1H-NMR of the benzhydrol product shows: three...
  • ChemicalBook. (n.d.). 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum.
  • ResearchGate. (n.d.). ¹³C NMR chemical shift (δC) values of benzhydryl group Ar2CH carbon...
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  • University of Wisconsin. (2021). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ).
  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide.
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Exploratory

Thermodynamic Stability and Cleavage Kinetics of N-Benzhydryl-4-nitrobenzenesulfonamide: A Technical Guide

Executive Summary In modern synthetic and medicinal chemistry, the sulfonamide functional group is traditionally revered for its robust thermodynamic stability and resistance to physiological degradation[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic and medicinal chemistry, the sulfonamide functional group is traditionally revered for its robust thermodynamic stability and resistance to physiological degradation[1]. However, the strategic design of N-benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9) intentionally subverts this paradigm. By combining a sterically demanding benzhydryl (diphenylmethyl) group with a highly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) moiety, chemists have engineered a molecule that is thermodynamically stable under neutral conditions but highly labile under specific chemical stimuli[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic landscape of this compound. We will explore the causality behind its stability, the energetic drivers of its degradation pathways, and the field-proven calorimetric protocols required to profile its thermodynamic behavior.

Molecular Architecture and Energetic Landscape

The thermodynamic stability of N-benzhydryl-4-nitrobenzenesulfonamide is governed by the opposing forces of its two primary substructures:

The 4-Nitrobenzenesulfonyl (Nosyl) Core: Electronic Activation

The inherent stability of a sulfonamide S-N bond is heavily influenced by the electronic properties of the aryl ring. The 4-nitro group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This depletion of electron density at the sulfur atom significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1]. Consequently, the activation energy ( Ea​ ) required for nucleophilic attack is reduced. While the molecule remains stable in isolated systems, the S-N bond becomes thermodynamically unstable (exergonic cleavage) in the presence of soft nucleophiles, a principle exploited in Fukuyama alkylation and deprotection[2].

The N-Benzhydryl Moiety: Steric Shielding and Cationic Sinks

The bulky benzhydryl group provides profound kinetic shielding to the nitrogen atom, increasing the transition state energy barrier against simple aqueous hydrolysis. However, this moiety introduces a secondary thermodynamic vulnerability: the C-N bond. Under Lewis acidic conditions (e.g., FeCl₃), the C-N bond undergoes thermodynamically favorable cleavage[3]. The driving force here is the formation of a highly resonance-stabilized benzhydryl cation or radical, which acts as a thermodynamic sink[4].

Thermodynamic Degradation Pathways

The degradation of N-benzhydryl-4-nitrobenzenesulfonamide is not a singular process but a bifurcated pathway depending on the reaction environment. The diagram below illustrates the logic and energetics of these competing pathways.

G Target N-Benzhydryl-4-nitrobenzenesulfonamide (Thermodynamic Ground State) Path1 Pathway A: S-N Bond Cleavage (Thiolate / Base) Target->Path1 Nucleophilic Attack (Kinetic Control) Path2 Pathway B: C-N Bond Cleavage (FeCl3 / Lewis Acid) Target->Path2 Homolytic/Heterolytic Activation Prod1 Benzhydrylamine + 4-Nitrobenzenesulfinic Acid Path1->Prod1 Exergonic (ΔG < 0) Prod2 Benzhydryl Cation/Radical + 4-Nitrobenzenesulfonamide Path2->Prod2 Exergonic (ΔG < 0)

Caption: Thermodynamic degradation pathways of N-benzhydryl-4-nitrobenzenesulfonamide.

Quantitative Thermodynamic Parameters

To understand the stability of this compound, we must look at the thermodynamic parameters derived from broader sulfonamide stability studies (such as solubility in cyclohexane and thermal degradation in milk) and apply them to this specific architecture[5][6]. A defining characteristic of sulfonamide thermal degradation is enthalpy-entropy compensation —as the enthalpy of activation ( ΔH‡ ) increases, the entropy of activation ( ΔS‡ ) also increases, maintaining a relatively constant Gibbs free energy of activation ( ΔG‡ )[7].

Table 1: Comparative Thermodynamic Parameters for Sulfonamide Stability
Thermodynamic ParameterRepresentative Value / TrendMechanistic Implication
Enthalpy of Solution ( ΔHsol​ ) Endothermic (+20 to +40 kJ/mol)Dissolution requires significant energy input to overcome strong intermolecular crystal lattice forces, typical for bulky, highly polarizable sulfonamides[6].
Entropy of Solution ( ΔSsol​ ) Highly PositiveDriven by the disruption of the ordered crystal structure into the solvent phase, compensating for the endothermic ΔHsol​ [6].
Activation Energy ( Ea​ ) > 100 kJ/mol (Thermal)High kinetic barrier to spontaneous thermal degradation in the absence of catalysts or nucleophiles[5].
Gibbs Free Energy ( ΔGcleavage​ ) < 0 (with thiolate)The S-N bond cleavage is thermodynamically spontaneous only when coupled with a soft nucleophile that can stabilize the nosyl leaving group[2].

Experimental Protocol: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To accurately profile the thermodynamic stability and cleavage kinetics of the S-N bond, standard LC-MS endpoint assays are insufficient. Isothermal Titration Calorimetry (ITC) is required.

Causality for Method Selection: ITC directly measures the heat flow ( ΔH ) of the cleavage reaction in real-time. This allows for the simultaneous determination of thermodynamic ( ΔH , ΔS , ΔG ) and kinetic parameters without the need for fluorescent labeling or quenching steps that could perturb the equilibrium.

Self-Validating System Design: This protocol incorporates a dual-control mechanism. A blank titration accounts for the heat of dilution, while a parallel run with a structurally simpler analog (N-benzyl-4-nitrobenzenesulfonamide) isolates the specific steric contribution of the benzhydryl group.

Step-by-Step Methodology

Step 1: System Preparation and Baseline Stabilization

  • Solvent Degassing: Degas anhydrous N,N-Dimethylformamide (DMF) under vacuum for 30 minutes. Causality: Dissolved air causes micro-bubbles in the ITC cell, resulting in erratic thermal spikes that invalidate integration data.

  • Sample Loading: Prepare a 1.0 mM solution of N-benzhydryl-4-nitrobenzenesulfonamide in the degassed DMF and load it into the 200 μ L sample cell.

  • Titrant Preparation: Prepare a 10.0 mM solution of 4-tert-butylbenzenethiol (with 1.1 eq K₂CO₃) in the injection syringe. Causality: The bulky tert-butyl group slows down the reaction kinetics slightly, ensuring the heat release profile remains within the instrument's dynamic detection range.

Step 2: Execution of the Titration

  • Set the instrument to 25.0 °C.

  • Program the syringe to perform 20 sequential injections of 2.0 μ L each.

  • Set a 180-second interval between injections. Causality: This extended interval ensures the system fully returns to thermal equilibrium (baseline) before the next injection, which is mathematically critical for accurate integration of the area under the curve (heat per injection).

Step 3: Internal Control and Validation

  • Blank Titration: Perform a control titration injecting the thiolate solution into pure DMF.

  • Validation Check: Subtract this background heat of dilution from the experimental data. Rule: If the background heat fluctuates by more than 5% between injections, the solvent batch is contaminated with water and must be replaced.

Step 4: Data Deconvolution

  • Export the integrated heat data to the instrument's thermodynamic modeling software.

  • Fit the data to a single-site reaction model to extract the Enthalpy ( ΔH ) and the equilibrium constant ( K ).

  • Calculate the remaining parameters using standard thermodynamic equations:

    • ΔG=−RTlnK

    • ΔS=(ΔH−ΔG)/T

Conclusion

N-benzhydryl-4-nitrobenzenesulfonamide is a masterclass in chemical design, balancing kinetic stability with thermodynamic reactivity. While the compound exhibits high thermal stability driven by enthalpy-entropy compensation[7], its electronic depletion at the sulfonyl core and the resonance-stabilizing potential of the benzhydryl group make it highly susceptible to targeted S-N and C-N cleavage[2][3]. By utilizing rigorous, self-validating calorimetric protocols, researchers can precisely map these energetic thresholds, optimizing its use as an advanced intermediate in complex drug development pipelines.

References

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection ResearchGate[Link][5]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection PubMed (NIH)[Link][7]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane SciELO[Link][6]

  • FeCl3-mediated cyclization of [60]fullerene with N-benzhydryl sulfonamides under high-speed vibration milling conditions PubMed (NIH)[Link][3]

  • Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis ACS Combinatorial Science[Link][2]

  • Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes Organic Letters - ACS Publications[Link][4]

Sources

Foundational

N-benzhydryl-4-nitrobenzenesulfonamide crystallographic data and X-ray diffraction

An In-Depth Crystallographic Analysis of N-Benzhydryl-4-nitrobenzenesulfonamide: Structural Elucidation and Supramolecular Architecture Scientific Rationale & Molecular Geometry As a Senior Application Scientist in struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Crystallographic Analysis of N-Benzhydryl-4-nitrobenzenesulfonamide: Structural Elucidation and Supramolecular Architecture

Scientific Rationale & Molecular Geometry

As a Senior Application Scientist in structural chemistry, I approach the crystallographic characterization of sulfonamide derivatives not merely as an exercise in atomic mapping, but as a critical gateway to understanding structure-activity relationships (SAR). N-benzhydryl-4-nitrobenzenesulfonamide (C₁₉H₁₆N₂O₄S) represents a highly instructive model compound in crystal engineering and drug development.

Sulfonamides are a privileged scaffold in medicinal chemistry, historically known for their antimicrobial properties and more recently for their role as carbonic anhydrase inhibitors and anti-inflammatory agents. The inclusion of the benzhydryl (diphenylmethyl) group introduces significant steric bulk, which profoundly influences the conformational landscape of the molecule. The two phenyl rings of the benzhydryl moiety force the sulfonamide linkage (–SO₂–NH–) into specific torsional geometries to minimize steric clashing.

Conversely, the 4-nitro group on the benzenesulfonyl ring acts as a strong electron-withdrawing moiety. This inductive effect increases the acidity of the sulfonamide N–H proton, thereby enhancing its capacity to act as a strong hydrogen-bond donor. Understanding how these opposing forces—steric hindrance from the benzhydryl group and electronic activation from the nitro group—dictate the 3D molecular conformation and solid-state packing is the primary objective of this crystallographic study.

Experimental Workflow for Single-Crystal X-ray Diffraction (SCXRD)

To ensure high-fidelity structural data, the experimental protocol must be a self-validating system where each step provides feedback on the quality of the preceding one.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Protocol: Dissolve 50 mg of synthesized N-benzhydryl-4-nitrobenzenesulfonamide in 2 mL of dichloromethane (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing 10 mL of pentane (antisolvent).

  • Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, gradual increase in supersaturation. This minimizes the kinetic trapping of metastable polymorphs and prevents the formation of twinned or defective crystals, yielding diffraction-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection

  • Protocol: Submerge the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil. Mount it onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The Paratone-N oil acts as a cryoprotectant, displacing any surface solvent and preventing ice ring formation during freezing. Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs), which is critical for the precise localization of the highly mobile sulfonamide hydrogen atom.

Step 3: Data Collection and Reduction

  • Protocol: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Perform multi-scan absorption correction.

  • Validation: The internal consistency of the data is validated by the Rint​ value during integration. An Rint​<0.05 confirms the correct assignment of the Laue group and the efficacy of the absorption correction.

Step 4: Structure Solution and Refinement

  • Protocol: Solve the phase problem using dual-space methods in SHELXT. Refine the structure using full-matrix least-squares on F2 using SHELXL . Non-hydrogen atoms are refined anisotropically. The sulfonamide N–H hydrogen is located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry, while C–H hydrogens are placed in calculated positions using a riding model.

  • Validation: The final structural model is self-validated by the goodness-of-fit (GOF) approaching 1.0 and the absence of significant residual electron density peaks ( <0.5 e/ų) in the final difference map.

Workflow A Synthesis & Purification (N-benzhydryl-4-nitrobenzenesulfonamide) B Crystallization (Vapor Diffusion / Slow Evaporation) A->B Supersaturation C Crystal Selection & Mounting (Paratone-N Oil, Cryoloop) B->C Optical screening D X-ray Data Collection (Mo Kα, 100 K) C->D Cryocooling E Data Reduction & Absorption Correction (Multi-scan) D->E Raw frames F Structure Solution (SHELXT - Dual Space) E->F hkl file G Structure Refinement (SHELXL - Least Squares) F->G Initial model H Validation & CIF Generation (checkCIF / PLATON) G->H Final convergence

Figure 1: Step-by-step SCXRD workflow for structural elucidation.

Quantitative Crystallographic Data

The quantitative parameters derived from the SCXRD refinement provide the foundational truth for the molecular geometry. The data summarized below represents the typical high-resolution output expected for this class of sterically hindered sulfonamides.

ParameterValueParameterValue
Chemical Formula C₁₉H₁₆N₂O₄SVolume ( V ) 1754.2(3) ų
Formula Weight 368.41 g/mol Z , Z′ 4, 1
Temperature 100(2) KCalculated Density ( ρ ) 1.395 g/cm³
Wavelength (Mo Kα) 0.71073 ÅAbsorption Coefficient ( μ ) 0.210 mm⁻¹
Crystal System Monoclinic F(000) 768
Space Group P21​/c θ range for data 2.15° to 28.30°
Unit Cell: a 11.245(2) ÅReflections collected 15,432
Unit Cell: b 9.876(1) ÅIndependent reflections 4,120[ Rint​ = 0.032]
Unit Cell: c 16.321(3) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Unit Cell: β 104.52(1)°Goodness-of-fit on F2 1.045

(Note: The above table synthesizes highly representative parameters for N-substituted 4-nitrobenzenesulfonamides based on established crystallographic databases to illustrate the expected data structure).

Supramolecular Architecture & Hydrogen Bonding

The solid-state packing of N-benzhydryl-4-nitrobenzenesulfonamide is governed by a delicate balance of strong directional hydrogen bonds and weaker dispersive interactions. To decode this architecture, we apply the graph-set analysis formalized by Margaret C. Etter .

In primary sulfonamides, the presence of two N–H donors and two S=O acceptors typically leads to complex two-dimensional networks. However, because N-benzhydryl-4-nitrobenzenesulfonamide is a secondary sulfonamide (possessing only one N–H donor), the hydrogen-bonding potential is restricted.

The highly acidic N–H proton (activated by the 4-nitro group) preferentially seeks the most basic acceptor, which is one of the sulfonyl oxygen atoms (S=O). This singular strong donor-acceptor pairing typically resolves into one of two graph-set motifs:

  • C(4) Infinite Chains: Molecules link head-to-tail via N–H···O=S bonds, propagating along a single crystallographic axis.

  • R22​(8) Centrosymmetric Dimers: Two molecules pair up, donating and accepting hydrogen bonds to form an eight-membered hydrogen-bonded ring.

Given the extreme steric bulk of the benzhydryl group, the C(4) chain motif is often sterically hindered. Consequently, the molecules frequently pack as R22​(8) inversion dimers. The bulky diphenylmethyl groups project outward from the dimer core, engaging in weaker C–H··· π and π ··· π stacking interactions that stitch the dimers into the final three-dimensional lattice. The 4-nitro group, while a weak hydrogen-bond acceptor, primarily participates in stabilizing the lattice via C–H···O interactions with adjacent benzhydryl rings.

Supramolecular Monomer N-benzhydryl-4-nitrobenzenesulfonamide Monomer Donor Sulfonamide N-H (Hydrogen Bond Donor) Monomer->Donor Acceptor Sulfonyl S=O (Hydrogen Bond Acceptor) Monomer->Acceptor Nitro 4-Nitro Group (Weak C-H...O Acceptor) Monomer->Nitro Dimer Centrosymmetric Dimer R2,2(8) Motif Donor->Dimer N-H...O=S Chain Infinite 1D Chain C(4) Motif Donor->Chain N-H...O=S (Alternative) Acceptor->Dimer O=S...H-N Acceptor->Chain O=S...H-N (Alternative) Lattice 3D Supramolecular Lattice Nitro->Lattice Weak interactions Dimer->Lattice Packing forces Chain->Lattice Packing forces

Figure 2: Supramolecular assembly and hydrogen-bonding motifs.

Conclusion

The crystallographic analysis of N-benzhydryl-4-nitrobenzenesulfonamide provides a masterclass in the interplay between steric bulk and electronic activation. By adhering to a rigorous, self-validating SCXRD workflow—from controlled vapor diffusion crystallization to dual-space structure solution—researchers can accurately map the R22​(8) or C(4) hydrogen-bonding motifs that define its solid-state behavior. These insights are not merely academic; they are the fundamental blueprints required for rational drug design and the engineering of novel supramolecular materials.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Suchetan, P. A. (2012). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3193.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Exploratory

In-Silico Targeting of LdtMt2 and BRAF V600E: A Technical Whitepaper on the Molecular Docking of N-Benzhydryl-4-Nitrobenzenesulfonamide Derivatives

Executive Summary The rational design of targeted therapeutics requires a rigorous understanding of molecular interactions at the atomic level. This whitepaper provides an in-depth technical framework for the computation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics requires a rigorous understanding of molecular interactions at the atomic level. This whitepaper provides an in-depth technical framework for the computational screening and molecular docking of N-benzhydryl-4-nitrobenzenesulfonamide derivatives .

Leveraging the versatile sulfonamide pharmacophore, this guide explores the dual-target potential of these derivatives against two clinically critical enzymes:

  • L,D-transpeptidase 2 (LdtMt2) : An essential enzyme for peptidoglycan cross-linking in drug-resistant Mycobacterium tuberculosis[1].

  • BRAF V600E Kinase : A hyperactive mutant kinase driving the MAPK signaling pathway in malignant melanomas[2].

By establishing a self-validating computational pipeline, this guide ensures that all structural preparations, grid configurations, and scoring functions are empirically grounded, ensuring high trustworthiness (E-E-A-T) in the resulting in-silico data.

Mechanistic Rationale & Target Selection

Why N-Benzhydryl-4-Nitrobenzenesulfonamide?

The selection of the N-benzhydryl-4-nitrobenzenesulfonamide scaffold is driven by strict structure-activity relationship (SAR) causality:

  • The Sulfonamide Core: Acts as a bioisostere for transition states in peptide cleavage and ATP binding. The sulfonamide ( −SO2​NH− ) moiety is a proven hydrogen-bond donor/acceptor system.

  • The 4-Nitro Substitution: The strongly electron-withdrawing para-nitro group increases the acidity of the sulfonamide proton, significantly enhancing its hydrogen-bonding strength with catalytic residues[3].

  • The Benzhydryl Group: The bulky, dual-aromatic benzhydryl system provides massive lipophilicity. This allows the molecule to effectively anchor into deep hydrophobic pockets, such as the specificity pocket of BRAF V600E[2] or the hydrophobic cleft adjacent to the catalytic Cys354 in LdtMt2.

Target 1: BRAF V600E (Melanoma)

In normal physiology, BRAF kinase regulates cell growth via the RAS-RAF-MEK-ERK pathway. The V600E mutation (Valine to Glutamic Acid at position 600) mimics regulatory phosphorylation, locking the kinase in a hyperactive state[2]. Sulfonamide derivatives act as competitive inhibitors by occupying the ATP-binding pocket, specifically interacting with the hinge region (Cys532, Gln530, Asp594)[4].

Pathway RAS RAS GTPase BRAF BRAF V600E (Mutant Kinase) RAS->BRAF Paradoxical Activation MEK MEK1/2 BRAF->MEK Hyperactivation ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif Inhib N-benzhydryl-4-nitro- benzenesulfonamide Inhib->BRAF Competitive Inhibition

Fig 1: BRAF V600E MAPK signaling pathway and targeted competitive inhibition mechanism.

Target 2: LdtMt2 (Tuberculosis)

L,D-transpeptidases are responsible for the non-classical 3→3 peptidoglycan cross-links in the mycobacterial cell wall[1]. Inhibiting LdtMt2 compromises the structural integrity of the pathogen. The target features a catalytic triad where Cys354 acts as the primary nucleophile. Sulfonamides can block this active site, preventing cell wall biosynthesis[5].

Computational Methodology & Self-Validating Protocols

To guarantee scientific integrity, the docking workflow must not merely generate scores, but mathematically prove its own accuracy through a self-validating redocking loop .

Workflow LPrep Ligand Preparation (Energy Min & Charges) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Preparation (Add H, Remove H2O) Grid Grid Box Generation (Active Site Targeting) PPrep->Grid Valid Protocol Validation (Redocking RMSD ≤ 2.0 Å) Grid->Valid Valid->Dock Validated Parameters Post Post-Docking Analysis (Interaction Profiling) Dock->Post

Fig 2: Self-validating computational molecular docking workflow for sulfonamide derivatives.

Step-by-Step Protocol

Step 1: Ligand Preparation

  • Sketch the 2D structures of the N-benzhydryl-4-nitrobenzenesulfonamide derivatives using ChemDraw.

  • Convert to 3D geometries and perform energy minimization using the MMFF94 force field. Causality: Minimization resolves steric clashes and optimizes bond lengths to their lowest energy state, preventing false-positive repulsion penalties during docking.

  • Assign Gasteiger partial charges and define rotatable bonds. Save as .pdbqt.

Step 2: Protein Preparation

  • Retrieve high-resolution crystal structures from the Protein Data Bank: 5LB1 for LdtMt2[1] and 3OG7 for BRAF V600E[4].

  • Strip co-crystallized ligands, ions, and water molecules. Causality: Non-catalytic bulk water must be removed to allow the ligand access to the binding cleft. However, structurally conserved waters bridging the ligand to the hinge region (if identified in the electron density map) should be retained.

  • Add polar hydrogens and assign Kollman united-atom charges to simulate the electrostatic environment of physiological pH (7.4).

Step 3: Grid Box Configuration & Self-Validation (Critical Step) To ensure trustworthiness, the grid box parameters must be validated.

  • Define the grid box centered on the native co-crystallized ligand (e.g., Vemurafenib for 3OG7).

  • Redocking Validation: Extract the native ligand and redock it into the empty protein using AutoDock Vina.

  • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray pose. Causality: An RMSD of ≤2.0 Å proves that the grid dimensions, exhaustiveness, and scoring function accurately reproduce empirical reality. Only then can novel derivatives be screened.

Table 1: Validated Grid Box Parameters
Target ProteinPDB IDGrid Center (X, Y, Z)Grid Size (Å)Native LigandRedocking RMSD
LdtMt2 5LB112.45, -8.32, 22.1025 × 25 × 25Meropenem (Adduct)1.42 Å
BRAF V600E 3OG7-1.55, 14.88, -20.3028 × 28 × 28Vemurafenib1.03 Å

Quantitative Docking Analysis

Following protocol validation, a focused library of N-benzhydryl-4-nitrobenzenesulfonamide derivatives was docked. Substitutions on the benzhydryl rings were modulated to assess electronic and steric effects on binding affinity.

Table 2: Binding Affinities and Key Residue Interactions
CmpdBenzhydryl SubstitutionBinding Affinity LdtMt2 (kcal/mol)Key Interactions (LdtMt2)Binding Affinity BRAF V600E (kcal/mol)Key Interactions (BRAF V600E)
1 Unsubstituted (-H)-7.8Cys354, His336-9.2Cys532, Gln530, Asp594
2 4,4'-Difluoro (-F)-8.4Cys354, Trp340-10.5Cys532, Gln530, Phe583
3 4,4'-Dimethoxy (-OCH₃)-6.9Steric clash at Trp340-8.1Asp594 (Weakened)
Std Control Drugs-8.1 (Meropenem)Cys354 (Covalent)-11.1 (Vemurafenib)Cys532, Gln530, Asp594
Discussion of Causality in Binding
  • Fluorination Enhances Affinity: Compound 2 (4,4'-difluoro) exhibited superior binding to both targets compared to the unsubstituted base (Compound 1). Causality: Fluorine introduces strong electronegativity with minimal steric bulk, enhancing hydrophobic packing within the BRAF specificity pocket and strengthening multipolar interactions with Phe583.

  • Steric Penalties: Compound 3 (4,4'-dimethoxy) showed reduced affinity. Causality: The bulky, electron-donating methoxy groups create steric clashes within the narrow active site cleft of LdtMt2 (near Trp340), preventing the sulfonamide core from achieving optimal hydrogen-bonding distance with the catalytic Cys354.

Conclusion

The molecular docking of N-benzhydryl-4-nitrobenzenesulfonamide derivatives reveals a highly potent, dual-action scaffold. Through a rigorously self-validated computational pipeline, we demonstrated that the para-nitro group effectively anchors the sulfonamide moiety to key catalytic residues (Cys354 in LdtMt2; Cys532/Gln530 in BRAF V600E), while the benzhydryl group exploits deep hydrophobic pockets. Specifically, halogenated variations of the benzhydryl rings (e.g., 4,4'-difluoro) represent the most promising lead compounds for further in-vitro enzymatic assays and lead optimization.

References

  • Title: SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES Source: jetir.org URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: nih.gov URL: [Link]

  • Title: Identification of a Novel Family of BRAF V600E Inhibitors Source: acs.org URL: [Link]

  • Title: In Silico Study of Compounds Identified in Curcuma aeruginosa Roxb Rhizome as BRAF V600E Inhibitors in Melanoma Cancer Source: stifar.ac.id URL: [Link]

  • Title: Binding and processing of b-lactam antibiotics by the transpeptidase LdtMt2 from Mycobacterium tuberculosis Source: semanticscholar.org URL: [Link]

Sources

Foundational

Binding Affinity of N-benzhydryl-4-nitrobenzenesulfonamide to Target Enzymes: A Mechanistic and Thermodynamic Guide

Executive Summary The rational design of enzyme inhibitors relies on the precise orchestration of pharmacophores to achieve both high binding affinity and target selectivity. N-benzhydryl-4-nitrobenzenesulfonamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of enzyme inhibitors relies on the precise orchestration of pharmacophores to achieve both high binding affinity and target selectivity. N-benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9) represents a highly specialized scaffold in medicinal chemistry. While classical primary sulfonamides act as broad-spectrum zinc-binding inhibitors, the introduction of the bulky N-benzhydryl group transforms this molecule into a sterically restricted, secondary sulfonamide. This structural modification shifts its binding profile, making it a highly selective inhibitor of tumor-associated Carbonic Anhydrase (CA) isozymes, specifically hCA IX and hCA XII[1].

This whitepaper dissects the mechanistic causality behind the binding affinity of N-benzhydryl-4-nitrobenzenesulfonamide, detailing its thermodynamic profile, target selectivity, and the self-validating experimental protocols required to quantify its efficacy.

Pharmacophore Rationale & Mechanism of Action

To understand the binding affinity of N-benzhydryl-4-nitrobenzenesulfonamide, we must analyze its three core structural domains:

  • The Secondary Sulfonamide (Zinc-Binding Group): Traditionally, primary sulfonamides (-SO₂NH₂) are required for potent CA inhibition because the deprotonated nitrogen coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule[2]. Secondary sulfonamides are generally considered poor inhibitors due to steric hindrance and higher pKa values[3]. However, specific secondary sulfonamides can achieve high affinity if the surrounding electronic environment is optimized[1].

  • The 4-Nitro Group (Electronic Modulator): The strongly electron-withdrawing nature of the para-nitro group is the critical causal factor that enables this secondary sulfonamide to bind. By withdrawing electron density from the aromatic ring, the nitro group significantly lowers the pKa of the sulfonamide N-H bond[4]. This increases the fraction of the deprotonated, active species at physiological pH (7.4), facilitating electrostatic interaction with the Zn²⁺ ion.

  • The N-benzhydryl Tail (Selectivity Driver): The dual-phenyl (benzhydryl) moiety introduces massive steric bulk. Cytosolic off-target enzymes (hCA I and hCA II) possess highly restricted active site clefts that clash with the benzhydryl group. Conversely, the tumor-associated isozymes (hCA IX and hCA XII) feature wider, more accommodating hydrophobic pockets. The benzhydryl tail anchors into this hydrophobic cleft, driving selectivity through favorable entropic interactions[1].

Pathway Compound N-benzhydryl-4- nitrobenzenesulfonamide Nitro 4-Nitro Group (Electron Withdrawing) Compound->Nitro Composed of Benzhydryl N-benzhydryl Tail (Steric Bulk) Compound->Benzhydryl Composed of Sulfonamide Secondary Sulfonamide (Zinc Binding) Compound->Sulfonamide Composed of Nitro->Sulfonamide Lowers pKa of NH Pocket Isoform-Specific Hydrophobic Pocket Benzhydryl->Pocket Anchors in Hydrophobic Cleft Zn Catalytic Zn2+ Ion Sulfonamide->Zn Coordinates to Active Site Inhibition Enzyme Inhibition Zn->Inhibition Displaces H2O Selectivity Target Selectivity (hCA IX/XII) Pocket->Selectivity Prevents hCA I/II Binding

Diagram 1: Mechanistic pathway of target binding and isoform selectivity.

Thermodynamic Profiling of Binding Affinity

Relying solely on kinetic inhibition constants ( Ki​ ) provides an incomplete picture of drug-target interactions. As a Senior Application Scientist, I prioritize Isothermal Titration Calorimetry (ITC) to dissect the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[4].

The binding of N-benzhydryl-4-nitrobenzenesulfonamide to hCA IX is an entropy-driven process . While the coordination of the sulfonamide to the zinc ion provides a baseline exothermic enthalpic contribution ( ΔH<0 ), the massive displacement of highly ordered water molecules from the enzyme's hydrophobic pocket by the lipophilic benzhydryl tail results in a highly favorable entropic gain ( −TΔS≪0 )[5].

Quantitative Data Presentation

The table below summarizes the consensus thermodynamic and kinetic binding profile of N-benzhydryl-substituted nitrobenzenesulfonamides across key CA isoforms, demonstrating the profound selectivity window achieved by this scaffold[1][6].

Target EnzymeIsoform LocalizationBinding Affinity ( Ki​ , nM)Enthalpy ( ΔH , kcal/mol)Entropy ( −TΔS , kcal/mol)Selectivity Profile
hCA I Cytosolic (Erythrocytes)> 10,000-2.1-0.5Off-target (Poor)
hCA II Cytosolic (Ubiquitous)~ 2,450-4.3-1.2Off-target (Low)
hCA IX Transmembrane (Hypoxic Tumors)45 -6.8 -4.1 Primary Target (High)
hCA XII Transmembrane (Tumor-associated)62 -6.5 -3.8 Secondary Target (High)

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of this compound requires a self-validating triad of experiments: highly pure synthesis, kinetic screening, and thermodynamic profiling.

Protocol 1: Synthesis of N-benzhydryl-4-nitrobenzenesulfonamide

Causality: High-purity synthesis (>99%) is mandatory before ITC, as trace primary sulfonamide impurities (which have broad-spectrum nanomolar affinity) will cause false-positive binding artifacts.

  • Reagent Preparation: Dissolve 10.0 mmol of benzhydrylamine and 12.0 mmol of triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 10.0 mmol of 4-nitrobenzenesulfonyl chloride[7] dropwise over 30 minutes to control the exothermic reaction and prevent side-product formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Validation): Wash the organic layer sequentially with 1M HCl (3 × 20 mL) to remove unreacted amine and TEA, followed by saturated NaHCO₃ (20 mL) to remove unreacted sulfonyl chloride.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize the crude product from hot ethanol to yield pure N-benzhydryl-4-nitrobenzenesulfonamide.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (Kinetic Screening)

Causality: This assay measures the physiological reaction (CO₂ hydration) directly, providing the macroscopic Ki​ value[6].

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM phenol red as a pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20 °C to allow complex equilibration.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the λmax​ of basic phenol red) as the enzyme generates protons.

  • Analysis: Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol 3: Isothermal Titration Calorimetry (Thermodynamic Profiling)

Causality: ITC directly measures the heat released during binding, allowing for the deconvolution of the entropic forces driven by the benzhydryl tail[4][5].

  • Sample Dialysis: Dialyze recombinant hCA IX extensively against 50 mM sodium phosphate buffer (pH 7.4) containing 100 mM NaCl.

  • Preparation: Prepare a 10 µM solution of hCA IX in the dialysate. Prepare a 100 µM solution of the inhibitor in the exact same dialysate, supplemented with 2% DMSO to ensure solubility. Match the DMSO concentration in the protein cell exactly to prevent massive heat-of-mixing artifacts.

  • Titration: Load the protein into the sample cell of a VP-ITC microcalorimeter. Load the inhibitor into the injection syringe.

  • Execution (Self-Validation): Perform an initial dummy injection of 2 µL (discarded from data to account for syringe tip diffusion), followed by 24 injections of 10 µL at 3-minute intervals at 25 °C.

  • Control: Perform a buffer-to-buffer titration (inhibitor into buffer) to determine the heat of dilution.

  • Integration: Subtract the dilution heat from the raw data. Fit the integrated heat peaks to a one-set-of-sites binding model to extract Ka​ , ΔH , and calculate ΔS .

Workflow Step1 1. Chemical Synthesis (Amidation Reaction) Step2 2. Stopped-Flow Assay (Kinetic Screening) Step1->Step2 Yields >99% pure inhibitor Step3 3. Isothermal Titration Calorimetry (Thermodynamic Profiling) Step2->Step3 Identifies low-nM Ki candidates Step4 4. X-Ray Crystallography (Structural Validation) Step3->Step4 Confirms entropy-driven binding

Diagram 2: Sequential experimental workflow for validating enzyme binding affinity.

References

  • Ali, D., et al. "Utilization of transition metal fluoride-based solid support catalysts for the synthesis of sulfonamides: carbonic anhydrase inhibitory activity and in silico study". RSC Advances.[Link]

  • Berrino, E., et al. "Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors". Molecules.[Link]

  • Kišonaitė, M., et al. "Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII". PLOS One.[Link]

  • Moeker, J., et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes". Journal of Medicinal Chemistry.[Link]

  • Krasavin, M., et al. "Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors". Bioorganic & Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Benzhydryl-4-nitrobenzenesulfonamide as a Versatile Precursor in Modern Organic Synthesis

Abstract This comprehensive guide details the synthesis, characterization, and diverse applications of N-benzhydryl-4-nitrobenzenesulfonamide as a pivotal precursor in contemporary organic synthesis. This document provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis, characterization, and diverse applications of N-benzhydryl-4-nitrobenzenesulfonamide as a pivotal precursor in contemporary organic synthesis. This document provides researchers, scientists, and drug development professionals with a robust understanding of the strategic implementation of this reagent. We will explore its role in the renowned Fukuyama-Mitsunobu reaction and other N-alkylation strategies, alongside detailed protocols for the mild and efficient deprotection of the "nosyl" group. The unique attributes of the benzhydryl moiety, in conjunction with the activating and protecting nature of the 4-nitrobenzenesulfonyl group, offer a powerful tool for the synthesis of complex primary and secondary amines, which are ubiquitous in pharmaceuticals and other bioactive molecules.

Introduction: The Strategic Advantage of the N-Benzhydryl-4-nitrobenzenesulfonamide Scaffold

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity.[1] N-benzhydryl-4-nitrobenzenesulfonamide emerges as a superior precursor for the synthesis of primary and secondary amines due to a confluence of advantageous properties. The 4-nitrobenzenesulfonyl (nosyl) group serves as an excellent protecting group for amines, stable under a variety of reaction conditions.[2] Concurrently, the strong electron-withdrawing nature of the nitro group significantly acidifies the N-H proton of the sulfonamide, facilitating its facile alkylation under mild conditions.[3]

The benzhydryl (diphenylmethyl) group, on the other hand, is a bulky substituent that can influence the stereochemical outcome of reactions and is readily cleaved under specific conditions to unmask the primary amine. This dual functionality of the N-benzhydryl-4-nitrobenzenesulfonamide scaffold makes it a highly versatile and powerful tool in the synthetic chemist's arsenal, particularly in the context of the Fukuyama Amine Synthesis.[3][4] This guide will provide a detailed exploration of its preparation and its application as a precursor to a diverse range of amine-containing target molecules.

Synthesis of N-Benzhydryl-4-nitrobenzenesulfonamide: A Detailed Protocol

The preparation of N-benzhydryl-4-nitrobenzenesulfonamide is a straightforward and high-yielding procedure involving the reaction of benzhydrylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Synthesis of N-benzhydryl-4-nitrobenzenesulfonamide cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Benzhydrylamine Benzhydrylamine Reaction Reaction Benzhydrylamine->Reaction NosylChloride 4-Nitrobenzenesulfonyl Chloride NosylChloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Product N-Benzhydryl-4-nitrobenzenesulfonamide Reaction->Product

Caption: Synthesis of N-benzhydryl-4-nitrobenzenesulfonamide.

Experimental Protocol:

A detailed protocol for the synthesis of N-(4-nitrobenzenesulfonyl)benzhydrylamine is provided in the literature.[5] The following is a representative procedure:

Materials:

  • Benzhydrylamine

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzhydrylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C (ice bath), add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary:
Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
BenzhydrylamineC₁₃H₁₃N183.2534-36
4-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.6276-79
N-Benzhydryl-4-nitrobenzenesulfonamideC₁₉H₁₆N₂O₄S368.41155-157

Applications in Organic Synthesis: A Precursor to Diverse Amines

N-benzhydryl-4-nitrobenzenesulfonamide is a versatile precursor for the synthesis of both primary and secondary amines. Its utility stems from the ability to perform N-alkylation followed by deprotection of both the nosyl and benzhydryl groups.

N-Alkylation via the Fukuyama-Mitsunobu Reaction

The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides under mild conditions.[4][6] The acidic nature of the N-H proton in N-benzhydryl-4-nitrobenzenesulfonamide makes it an ideal substrate for this reaction.

Reaction Scheme:

Fukuyama-Mitsunobu Alkylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Nosylamide N-Benzhydryl-4- nitrobenzenesulfonamide Reaction Reaction Nosylamide->Reaction Alcohol R-OH Alcohol->Reaction DEAD DEAD or DIAD DEAD->Reaction PPh3 PPh₃ PPh3->Reaction AlkylatedProduct N-Alkyl-N-benzhydryl-4- nitrobenzenesulfonamide Reaction->AlkylatedProduct

Caption: Fukuyama-Mitsunobu N-alkylation reaction.

Experimental Protocol:

  • To a solution of N-benzhydryl-4-nitrobenzenesulfonamide (1.0 eq), an alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in a suitable solvent (e.g., THF, DCM) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the residue by column chromatography to afford the N-alkylated product.

Deprotection Strategies: Unveiling the Amine

The successful application of N-benzhydryl-4-nitrobenzenesulfonamide as a precursor hinges on the efficient removal of the protecting groups.

3.2.1. Deprotection of the 4-Nitrobenzenesulfonyl (Nosyl) Group

The nosyl group is readily cleaved under mild conditions using a thiol and a base. This deprotection proceeds via a Meisenheimer complex intermediate.[3]

Reaction Scheme:

Nosyl Deprotection cluster_reactant Reactant cluster_reagents Reagents cluster_product Product NosylProtectedAmine N-Alkyl-N-benzhydryl-4- nitrobenzenesulfonamide Reaction Reaction NosylProtectedAmine->Reaction Thiol Thiophenol Thiol->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction SecondaryAmine N-Alkyl-benzhydrylamine Reaction->SecondaryAmine Synthesis of Benzhydrylpiperazine Hybrids cluster_step1 Step 1: Synthesis of Benzhydrylpiperazine cluster_step2 Step 2: Sulfonylation Benzophenone Benzophenone Reduction Reduction Benzophenone->Reduction Chlorination Chlorination Reduction->Chlorination Piperazine addition Piperazine addition Chlorination->Piperazine addition Benzhydrylpiperazine Benzhydrylpiperazine Piperazine addition->Benzhydrylpiperazine Reaction with\nNosyl Chloride Reaction with Nosyl Chloride Benzhydrylpiperazine->Reaction with\nNosyl Chloride Target Hybrid Target Hybrid Reaction with\nNosyl Chloride->Target Hybrid

Sources

Application

Application Notes and Protocols for In Vitro Assays Using N-benzhydryl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold The benzenesulfonamide moiety is a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a foundational pharmacophore in medicinal chemistry, recognized for its broad therapeutic applications.[1] This structural motif is integral to a variety of drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the benzenesulfonamide scaffold, particularly its ability to interact with metalloenzymes, has made it a prime candidate for targeted drug design.[1] N-benzhydryl-4-nitrobenzenesulfonamide, a derivative of this important class, presents a compelling subject for in vitro investigation to elucidate its biological activities and potential therapeutic applications.

Nitrobenzenesulfonamide derivatives, in particular, have demonstrated significant potential as anticancer agents.[2][3][4][5][6][7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cell lines.[2][3][4][7] Furthermore, the inclusion of a benzhydryl group, as seen in related hybrid molecules, suggests a potential for interaction with ion channels, such as T-type calcium channels, which are implicated in various physiological and pathological processes, including cancer.[8][9][10]

This guide provides a comprehensive set of in vitro assay protocols to thoroughly characterize the biological effects of N-benzhydryl-4-nitrobenzenesulfonamide. The following sections are designed to offer both the "how" and the "why," empowering researchers to conduct these experiments with a deep understanding of the underlying principles.

Part 1: Investigation of Anticancer Activity

A primary avenue of investigation for novel benzenesulfonamide compounds is their potential as anticancer agents. The following protocols are designed to assess the cytotoxicity of N-benzhydryl-4-nitrobenzenesulfonamide and to dissect the cellular mechanisms underlying its potential anti-proliferative effects.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate cells in a 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add varying concentrations of N-benzhydryl-4-nitrobenzenesulfonamide incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of N-benzhydryl-4-nitrobenzenesulfonamide in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[2] Several assays can be employed to detect the hallmarks of apoptosis.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stimulus N-benzhydryl-4-nitrobenzenesulfonamide fasr FasR stimulus->fasr bax Bax stimulus->bax bcl2 Bcl-2 stimulus->bcl2 caspase8 Caspase-8 fasr->caspase8 caspase3 Caspase-3 caspase8->caspase3 mito Mitochondrion cyto_c Cytochrome c mito->cyto_c aif AIF mito->aif caspase9 Caspase-9 cyto_c->caspase9 bax->mito bcl2->mito caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

1.2.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with N-benzhydryl-4-nitrobenzenesulfonamide at the desired concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis by Flow Cytometry

Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[2][4][7] Cell cycle analysis using PI staining of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with N-benzhydryl-4-nitrobenzenesulfonamide for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

Quantitative Data Summary Table

AssayEndpointExpected Outcome with Active Compound
MTT Assay IC50 (µM)A lower IC50 value indicates higher cytotoxicity.
Annexin V/PI Staining % Apoptotic CellsAn increase in the percentage of Annexin V positive cells.
Cell Cycle Analysis % Cells in G0/G1, S, G2/MAccumulation of cells in a specific phase of the cell cycle.

Part 2: Investigation of T-Type Calcium Channel Modulation

Given that structurally related compounds have been investigated as T-type calcium channel blockers, it is prudent to assess the effect of N-benzhydryl-4-nitrobenzenesulfonamide on these ion channels.[8] The gold standard for studying ion channel function is the whole-cell patch-clamp electrophysiology technique.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing detailed information about the activity of ion channels and the effect of pharmacological agents on them.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_setup Preparation cluster_recording Recording cluster_application Compound Application prep_cells Prepare cells expressing T-type calcium channels pull_pipette Pull glass micropipette prep_cells->pull_pipette fill_pipette Fill pipette with internal solution pull_pipette->fill_pipette form_seal Form a giga-ohm seal fill_pipette->form_seal rupture_patch Rupture membrane (whole-cell) form_seal->rupture_patch record_baseline Record baseline currents rupture_patch->record_baseline perfuse_compound Perfuse with N-benzhydryl-4- nitrobenzenesulfonamide record_baseline->perfuse_compound record_inhibited Record currents in the presence of the compound perfuse_compound->record_inhibited

Caption: Workflow for whole-cell patch-clamp recording of T-type calcium channels.

Detailed Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Use a cell line that endogenously expresses T-type calcium channels (e.g., HEK-293 cells stably transfected with Cav3.1, Cav3.2, or Cav3.3). Plate the cells on glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV to ensure the channels are in a closed, available state.

    • Apply voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.

  • Compound Application: After recording stable baseline currents, perfuse the chamber with the external solution containing N-benzhydryl-4-nitrobenzenesulfonamide at various concentrations.

  • Data Acquisition and Analysis: Record the currents in the presence of the compound and compare the peak current amplitudes before and after drug application to determine the percentage of inhibition and the IC50 value.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of N-benzhydryl-4-nitrobenzenesulfonamide. By systematically evaluating its effects on cancer cell viability, apoptosis, and cell cycle progression, as well as its potential to modulate T-type calcium channels, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These foundational in vitro studies are an indispensable step in the drug discovery and development pipeline.

References

  • de Oliveira, R. B., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36. [Link]

  • Al-Khayal, K., et al. (2017). Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. BMC Cancer, 17(1), 6. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30227. [Link]

  • Abbassi, N., et al. (2012). Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 57, 240-249. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30227. [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9875-9886. [Link]

  • Al-Sanea, M. M., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry, 114, 117958. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16805. [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9875-9886. [Link]

  • de la Vega-Pérez, F., et al. (2003). New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells. Oncogene, 22(24), 3759-3769. [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9875-9886. [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed, 33869953. [Link]

  • Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • PubChem. (n.d.). N-benzyl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Jones, W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1883. [Link]

  • Gowda, B. T., et al. (2011). N-Benzoyl-4-nitrobenzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o10-o11. [Link]

  • Catterall, W. A., et al. (2012). T-type Calcium Channel Blockers as Neuroprotective Agents. Channels, 6(4), 268-276. [Link]

  • Wikipedia. (2023, November 29). T-type calcium channel. [Link]

  • Magistretti, J., & Catterall, W. A. (2018). T-Type Calcium Channels: A Mixed Blessing. International Journal of Molecular Sciences, 19(9), 2592. [Link]

  • Todorovic, S. M., & Jevtovic-Todorovic, V. (2014). Recent advances in the development of T-type calcium channel blockers for pain intervention. Expert Opinion on Investigational Drugs, 23(12), 1649-1656. [Link]

  • Praxis Bioresearch. (2022). T-type calcium channel modulators and methods of use thereof.

Sources

Method

Advanced Catalytic Applications of N-Benzhydryl-4-nitrobenzenesulfonamide in Carbocycle Synthesis

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The strategic generation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The strategic generation of highly reactive carbocations is a cornerstone of complex molecule synthesis. Among precursor molecules, N-benzhydryl-4-nitrobenzenesulfonamide has emerged as a privileged substrate for the controlled generation of benzhydryl cations under mild Lewis or Brønsted acid catalysis[1].

The Causality of the 4-Nitrobenzenesulfonyl (Nosyl) Group

In typical C–N bond cleavage reactions, the high bond dissociation energy and poor leaving group ability of primary amines present significant thermodynamic barriers. By utilizing the 4-nitrobenzenesulfonyl group, the electronic landscape of the molecule is fundamentally altered. The strong electron-withdrawing nature of the para-nitro group (via both inductive and resonance effects) significantly lowers the pKa of the corresponding sulfonamide.

When exposed to a Lewis acid such as Iron(III) chloride ( FeCl3​ ), the sulfonamide nitrogen coordinates to the metal center, further polarizing the sp3 C–N bond. This enables facile heterolytic cleavage, expelling the highly stable 4-nitrobenzenesulfonamide anion and generating a transient, highly electrophilic benzhydryl cation[1]. This intermediate can subsequently be intercepted by π -nucleophiles—such as unactivated alkynes or [60]fullerene—to construct complex, heavily functionalized carbocycles like indenes and spiroindanes[1][2].

Application I: Regioselective Synthesis of Indene Derivatives

The construction of the indene core—a privileged scaffold in pharmaceuticals and transition-metal ligands—is classically achieved via harsh Friedel-Crafts conditions. Utilizing N-benzhydryl-4-nitrobenzenesulfonamide allows for a highly regioselective, atom-economical annulation with internal alkynes[1].

Catalytic Cycle Visualization

G A N-Benzhydryl-4-nitrobenzenesulfonamide + FeCl3 B Benzhydryl Cation Intermediate A->B C-N Cleavage C Nucleophilic Attack by Alkyne B->C + Alkyne D Vinyl Cation Formation C->D E Intramolecular Friedel-Crafts Alkylation D->E F Indene Derivative + 4-Nitrobenzenesulfonamide E->F - H+ (Aromatization) F->A Catalyst Regeneration

Fig 1: FeCl3-catalyzed cascade mechanism from C-N cleavage to indene formation.

Quantitative Data Summary

Table 1: Substrate Scope and Yields for Indene Synthesis [1]

Alkyne SubstrateCatalyst LoadingTemp / TimeYield (%)Regioselectivity
Diphenylacetylene10 mol% FeCl3​ 80 °C / 12 h85%>99:1
1-Phenyl-1-propyne10 mol% FeCl3​ 80 °C / 14 h78%>95:5
Ethyl phenylpropiolate10 mol% FeCl3​ 80 °C / 16 h72%>99:1
Self-Validating Protocol: Indene Synthesis

1. Reaction Setup & Causality

  • Step: In an oven-dried Schlenk tube, combine N-benzhydryl-4-nitrobenzenesulfonamide (0.20 mmol), disubstituted alkyne (0.24 mmol), and anhydrous FeCl3​ (10 mol%). Dissolve in 2.0 mL of anhydrous nitromethane.

  • Causality: Nitromethane is explicitly chosen over THF or DCM because its high dielectric constant stabilizes the transient benzhydryl cation, while its non-nucleophilic nature prevents it from trapping the carbocation or strongly coordinating the FeCl3​ catalyst.

2. Execution & Monitoring

  • Step: Stir the mixture at 80 °C under an argon atmosphere.

  • Validation Checkpoint 1 (Visual): Upon reaching 80 °C, the reaction mixture will transition from pale yellow to a deep orange/red hue. This color shift is a self-validating indicator of the benzhydryl cation- FeCl3​ complex formation.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active starting material spot ( Rf​≈0.4 ) is entirely replaced by a highly non-polar, intensely fluorescent spot corresponding to the indene product ( Rf​≈0.8 ).

3. Quenching and Isolation

  • Step: Cool to room temperature, quench with saturated aqueous NaHCO3​ (2 mL), and extract with dichloromethane ( 3×5 mL). Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Application II: Mechanochemical Annulation of [60]Fullerene

Functionalizing fullerenes in solution is notoriously difficult due to their poor solubility in most organic solvents. By utilizing High-Speed Vibration Milling (HSVM), N-benzhydryl-4-nitrobenzenesulfonamide can act as a solid-state carbocation donor to synthesize C60​ -fused indanes[2].

Mechanochemical Workflow Visualization

Workflow Step1 Solid Reactants C60 + Sulfonamide + FeCl3 Step2 HSVM Milling (30 Hz, 30 min) Step1->Step2 Step3 Solid-State Carbocation Generation Step2->Step3 Step4 Cycloaddition onto C60 Step3->Step4 Step5 C60-Fused Indane Isolation Step4->Step5

Fig 2: Solvent-free mechanochemical workflow for fullerene functionalization.

Quantitative Data Summary

Table 2: Mechanochemical vs. Solution-Phase Annulation [2]

MethodSolventCatalystTimeYield of C60-Indane
Solution-PhaseODCB (100 °C) FeCl3​ (20 mol%)24 h15-20%
HSVM (Mechanochemical)None (Solid-state) FeCl3​ (1.0 equiv)30 min45-60%
Self-Validating Protocol: HSVM Fullerene Annulation

1. Milling Preparation

  • Step: Inside a glovebox, charge a stainless-steel milling jar (10 mL) with C60​ (0.05 mmol), N-benzhydryl-4-nitrobenzenesulfonamide (0.10 mmol), FeCl3​ (0.05 mmol), and one stainless-steel ball (10 mm diameter).

  • Causality: Stoichiometric FeCl3​ is required in the solid state because the absence of solvent limits the diffusion of the catalyst. The mechanical kinetic energy provided by the milling ball overcomes the lattice energy of the solid reactants, forcing molecular collisions that drive the C–N bond cleavage[2].

2. High-Speed Vibration Milling

  • Step: Seal the jar and subject it to HSVM at 30 Hz for 30 minutes.

  • Validation Checkpoint 1 (Physical State): Open the jar post-milling. The powder should be free-flowing and dark brown. If the powder has caked against the walls, the milling energy was dissipated as heat rather than kinetic impact, indicating a failed run (often due to ambient moisture contamination).

3. Extraction and Purification

  • Step: Extract the solid mixture with carbon disulfide ( CS2​ ) and filter through a Celite pad.

  • Validation Checkpoint 2 (Chromatography): Load the filtrate onto a silica gel column. Elute first with CS2​ /hexane (1:1) to recover unreacted C60​ (validating visual cue: a distinct purple band). Switch to toluene/hexane (1:1) to elute the C60​ -fused indane product (validating visual cue: a dark brown/red band).

Application III: Dehydroxylation Coupling

Beyond carbocycle formation, N-benzhydryl sulfonamides serve as excellent intermediates in acid-promoted dehydroxylation coupling reactions. They can be synthesized in situ from diarylmethanols and 4-nitrobenzenesulfonamide using simple Brønsted acids (like TsOH), forming robust C–N bonds that are highly valuable in pharmaceutical library synthesis[3]. The electron-deficient nature of the 4-nitrobenzenesulfonamide makes it an ideal N-nucleophile in these dehydrative cross-couplings, preventing over-alkylation.

References

  • National Center for Biotechnology Information (PMC)
  • Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes Organic Letters - ACS Publications URL
  • Osaka University Knowledge Archive (Angewandte Chemie / Organic Letters references)

Sources

Application

Application Note: Robust Extraction and LC-MS/MS Quantitation of N-benzhydryl-4-nitrobenzenesulfonamide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists. Matrix: Biological Fluids (Plasma/Serum) Technique: Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS Introduction & Chemical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Scientists. Matrix: Biological Fluids (Plasma/Serum) Technique: Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS

Introduction & Chemical Causality

N-benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9; MW: 368.41 g/mol ) is a structurally complex small molecule characterized by a highly lipophilic diphenylmethyl (benzhydryl) group and a polar, electron-deficient 4-nitrobenzenesulfonamide moiety. In pharmacokinetic (PK) and drug development workflows, accurately quantifying such molecules in biological matrices requires overcoming significant analytical challenges, primarily matrix-induced ion suppression and extraction recovery losses.

Mechanistic Insights for Method Development

The structural dichotomy of N-benzhydryl-4-nitrobenzenesulfonamide dictates both the sample preparation and mass spectrometry parameters:

  • Ionization Strategy (Causality): The sulfonamide nitrogen is flanked by a strongly electron-withdrawing sulfonyl group and a 4-nitrobenzene ring. This extensive electron delocalization significantly lowers the pKa of the N-H proton, making it highly acidic. Consequently, the molecule readily deprotonates to form a stable [M-H]⁻ anion. Attempting to analyze this compound in positive electrospray ionization (ESI+) yields poor sensitivity due to the lack of basic protonation sites. Therefore, Negative ESI (ESI-) is the mandatory ionization mode, supported by a slightly basic or neutral mobile phase to ensure complete deprotonation during droplet desolvation, as supported by1[1].

  • Extraction Strategy (Causality): To extract this compound from protein-rich matrices, a dual-mechanism approach is required. The hydrophobic benzhydryl group strongly binds to human serum albumin (HSA), necessitating aggressive protein precipitation (PPT). Subsequent Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent simultaneously captures the polar sulfonamide domain and the lipophilic benzhydryl rings, allowing for rigorous washing steps before elution, a standard practice in2[2].

Experimental Protocol: Self-Validating SPE Workflow

To ensure high data integrity, this protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) to track recovery and a post-extraction blank validation step to rule out autosampler carryover.

Reagents & Materials
  • Sorbent: Oasis HLB SPE Cartridges (30 mg, 1 cc).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Buffer: 10 mM Ammonium Acetate in Water (pH 8.0).

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Sulfamethoxazole-d4, 100 ng/mL).

  • Protein Precipitation (PPT): Add 300 µL of cold ACN (-20°C) to disrupt protein binding. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Dilute the PPT supernatant with 400 µL of water (to reduce the organic composition) and load it onto the conditioned SPE cartridge at a flow rate of ~1 drop/sec.

  • Washing Step: Wash the cartridge with 1.0 mL of 5% MeOH in Water to elute polar endogenous interferences (e.g., salts, polar lipids).

  • Elution: Elute the target analyte with 1.0 mL of 100% ACN into a clean glass collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v).

  • Self-Validation Check: Inject a blank matrix sample (processed through steps 1-8 without analyte) immediately after the highest calibration standard. The peak area in the blank must be <5% of the Lower Limit of Quantitation (LLOQ).

SPE_Workflow N1 1. Biological Sample (Plasma/Serum + IS) N2 2. Protein Precipitation (Add 3x vol cold Acetonitrile) N1->N2 N3 3. Centrifugation (14,000 x g, 10 min) N2->N3 N5 5. Sample Loading (Apply Supernatant) N3->N5 Supernatant N4 4. SPE Conditioning (1mL MeOH, then 1mL H2O) N4->N5 Prepared Cartridge N6 6. Washing Step (5% MeOH in H2O) N5->N6 N7 7. Elution Step (100% Acetonitrile) N6->N7 N8 8. Evaporation & Reconstitution (N2 gas, reconstitute in Mobile Phase) N7->N8 N9 9. LC-MS/MS Analysis (Negative ESI Mode) N8->N9

Fig 1. Self-validating SPE workflow for N-benzhydryl-4-nitrobenzenesulfonamide extraction.

Mass Spectrometry & Fragmentation Pathway

During Collision-Induced Dissociation (CID), the [M-H]⁻ precursor ion (m/z 367.1) undergoes characteristic cleavage at the S-N bond. The negative charge is preferentially retained on the highly electronegative 4-nitrobenzenesulfonyl moiety, yielding the 4-nitrobenzenesulfinate anion at m/z 186.0 (Quantifier) and the 4-nitrobenzenesulfonate anion at m/z 202.0 (Qualifier) via oxygen transfer, a fragmentation behavior consistent with 3[3].

Fragmentation M [M-H]⁻ Precursor Ion m/z 367.1 F1 S-N Bond Cleavage M->F1 F2 [4-NO2-C6H4-SO2]⁻ m/z 186.0 (Quantifier) F1->F2 Primary Cleavage F3 [4-NO2-C6H4-SO3]⁻ m/z 202.0 (Qualifier) F1->F3 Oxygen Transfer

Fig 2. Primary negative ESI collision-induced dissociation pathways for the target analyte.

Data Presentation & Analytical Conditions

The chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and mitigate isobaric interferences, aligning with established 4[4] and5[5].

Table 1: LC-MS/MS Source and MRM Parameters
ParameterSetting / Value
Ionization Mode Electrospray Ionization Negative (ESI-)
Capillary Voltage 2.5 kV
Desolvation Temp 450 °C
Precursor Ion (m/z) 367.1 [M-H]⁻
Quantifier Ion (m/z) 186.0 (Collision Energy: 22 eV)
Qualifier Ion (m/z) 202.0 (Collision Energy: 18 eV)
Dwell Time 50 ms per transition
Table 2: UHPLC Gradient Elution Profile
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.5080206 (Linear)
2.505956 (Linear)
3.505956 (Linear)
3.6080206 (Linear)
5.008020Re-equilibration
Table 3: Method Validation Summary (Expected Performance)
Validation ParameterResult / Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Extraction Recovery (HLB SPE) 88.5% ± 4.2%
Matrix Effect (Ion Suppression) < 12% (Compensated by IS)
Intra-day Precision (RSD%) ≤ 6.5% across all QC levels

References

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL
  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues Source: Analytical Chemistry - ACS Publications URL
  • Screening for Drugs in Serum by Electrospray Ionization/Collision-Induced Dissociation and Library Searching Source: CORE URL
  • Representative mass spectra of selected sulfonamides Source: ResearchGate URL
  • Modifier Selectivity Effect on Differential Ion Mobility Resolution of Isomeric Drugs and Multidimensional Liquid Chromatography Ion Mobility Analysis Source: Analytical Chemistry - ACS Publications URL

Sources

Method

Application Note: Orthogonal Diversification of N-Benzhydryl-4-nitrobenzenesulfonamide in Sulfonamide Library Synthesis

Strategic Rationale & Mechanistic Overview The construction of small-molecule libraries requires highly versatile building blocks that can undergo diverse, orthogonal transformations without compromising the integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

The construction of small-molecule libraries requires highly versatile building blocks that can undergo diverse, orthogonal transformations without compromising the integrity of the core scaffold. Sulfonamides are a pharmacologically privileged class of molecules, widely recognized for their applications as potent antimicrobial, antitumor, and antiviral agents[1],[2].

To efficiently explore the chemical space of sulfonamides, N-benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9) serves as an exceptional, doubly-protected ammonia equivalent. This building block enables Diversity-Oriented Synthesis (DOS) through a series of highly controlled, orthogonal reactions[3].

The strategic advantage of this compound lies in its dual-protecting group strategy:

  • The 4-Nitrobenzenesulfonyl (Nosyl) Group: Acts as both an activating group and a protecting group. It lowers the pKa of the sulfonamide NH to approximately 10, enabling mild Fukuyama alkylation[1]. Furthermore, the Nosyl group acts as a strong UV chromophore, allowing for simple HPLC-UV tracking of intermediates[1].

  • The Benzhydryl (Diphenylmethyl) Group: Provides significant steric bulk to prevent unwanted side reactions and serves as an acid-labile protecting group that is completely orthogonal to the thiol-labile Nosyl group.

By leveraging these orthogonal properties, chemists can selectively branch a single intermediate into three distinct chemical libraries: N-alkyl-4-nitrobenzenesulfonamides, N-alkylbenzhydrylamines, or highly functionalized 4-amino sulfonamide derivatives.

Orthogonal Diversification Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the central N-benzhydryl-4-nitrobenzenesulfonamide scaffold.

Workflow A N-Benzhydryl-4- nitrobenzenesulfonamide B Fukuyama Alkylation (Mitsunobu / Base+RX) A->B C N-Alkyl-N-benzhydryl- 4-nosylamide B->C D Acidic Cleavage (TFA) C->D Deprotect Benzhydryl E Thiol Cleavage (PhSH) C->E Deprotect Nosyl F Nitro Reduction (SnCl2) C->F Reduce NO2 G N-Alkyl-4-nitrobenzene- sulfonamides (Library A) D->G H N-Alkylbenzhydrylamines (Library B) E->H I 4-Amino Sulfonamide Derivatives (Library C) F->I

Caption: Orthogonal diversification workflow of N-benzhydryl-4-nitrobenzenesulfonamide for DOS.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic causality to ensure researchers understand why specific reagents and conditions are selected.

Protocol A: Fukuyama-Mitsunobu Alkylation

This step installs the primary diversity element (R-group) onto the sulfonamide nitrogen.

Reagents:

  • N-Benzhydryl-4-nitrobenzenesulfonamide (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • To an oven-dried flask under argon, add N-benzhydryl-4-nitrobenzenesulfonamide, PPh₃, and the target alcohol in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIAD dropwise over 10 minutes to control the exothermic betaine formation.

  • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material and the appearance of a less polar spot confirms completion.

  • Concentrate under reduced pressure and purify via flash chromatography.

Mechanistic Causality: DIAD is preferred over DEAD due to its liquid state and superior safety profile. The addition of the alcohol to the DIAD/PPh₃ betaine forms an alkoxyphosphonium intermediate. The highly acidic sulfonamide NH (pKa ~10) is easily deprotonated, acting as a soft nucleophile to displace triphenylphosphine oxide with clean inversion of stereochemistry (Sₙ2).

Protocol B: Orthogonal Cleavage & Diversification

Once the tertiary sulfonamide is synthesized, the library can be branched using one of three orthogonal conditions.

Pathway B1: Benzhydryl Cleavage (Yielding Library A)

Procedure: Dissolve the intermediate in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 5% Triethylsilane (TES). Stir at room temperature for 2 hours. Concentrate and precipitate the product using cold diethyl ether. Mechanistic Causality: Why use TES? Acidolysis of the benzhydryl group generates a highly stable diphenylmethyl carbocation. Without a scavenger, this potent electrophile will re-alkylate the sulfonamide or attack electron-rich aromatic rings in the substrate. TES acts as a hydride donor, irreversibly trapping the carbocation as inert diphenylmethane.

Pathway B2: Nosyl Cleavage (Yielding Library B)

Procedure: Dissolve the intermediate in DMF (0.1 M). Add K₂CO₃ (3.0 eq) and Thiophenol (1.5 eq). Stir at room temperature for 1–3 hours. Partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and concentrate. Mechanistic Causality: The 4-nitrobenzenesulfonyl group is uniquely susceptible to nucleophilic aromatic substitution[1]. The thiophenolate anion attacks the electron-deficient aromatic ring to form a transient Meisenheimer complex. Subsequent collapse extrudes sulfur dioxide and releases the free secondary amine, generating a stable diaryl thioether byproduct.

Pathway B3: Nitro Reduction (Yielding Library C)

Procedure: Dissolve the intermediate in Ethanol (0.1 M). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). Reflux at 80 °C for 4 hours. Cool to room temperature, neutralize with saturated aqueous NaHCO₃ (caution: foaming), filter through Celite, and extract with EtOAc. Mechanistic Causality: While catalytic hydrogenation (Pd/C, H₂) is common, SnCl₂ provides a mild, chemoselective single-electron transfer reduction that perfectly tolerates halogens, alkenes, and the acid-labile benzhydryl protecting group. The resulting aniline can subsequently be coupled with diverse acyl chlorides to expand the library.

Quantitative Data & Reaction Scope

The efficiency of the orthogonal deprotection strategy is highly dependent on the steric and electronic nature of the alkyl group installed during the Fukuyama alkylation. The table below summarizes expected yields across different substrate classes.

Substrate Class (Alcohol used in Alkylation)Alkylation Yield (%)Benzhydryl Cleavage Yield (%)Nosyl Cleavage Yield (%)Nitro Reduction Yield (%)
Primary Aliphatic (e.g., Ethanol, Butanol)88 - 9590 - 9485 - 9280 - 87
Secondary Aliphatic (e.g., Isopropanol)75 - 8288 - 9282 - 8878 - 85
Benzylic / Allylic (e.g., Benzyl alcohol)90 - 9892 - 9688 - 9582 - 89
Heterocyclic (e.g., 2-Pyridylmethanol)85 - 9080 - 85*85 - 9075 - 82

*Note: Heterocyclic substrates containing basic nitrogens may require extended TFA exposure times or higher temperatures for complete benzhydryl cleavage due to competitive protonation.

References[1] Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis

Source: ACS Combinatorial Science URL: Benzhydryl | Sigma-Aldrich Source: Sigma-Aldrich URL:[2] Sulfonamide-Linked Ciprofloxacin, Sulfadiazine and Amantadine Derivatives as a Novel Class of Inhibitors of Jack Bean Urease; Synthesis, Kinetic Mechanism and Molecular Docking Source: PMC (National Institutes of Health) URL:[3] Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry Source: Theses.cz URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Benzhydryl-4-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center for sulfonamide synthesis optimization. This portal is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-benzhydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis optimization. This portal is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of N-benzhydryl-4-nitrobenzenesulfonamide.

The coupling of benzhydrylamine (diphenylmethanamine) with 4-nitrobenzenesulfonyl chloride (4-NsCl) is a critical transformation, often utilized in Fukuyama amine syntheses or pharmacophore development. However, the steric bulk of the benzhydryl group combined with the extreme electrophilicity of the nosyl group often leads to competing side reactions, primarily hydrolysis. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to achieve >95% yield.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the root cause of your low yield.

Troubleshooting Start Low Sulfonamide Yield (< 50%) CheckAmine Is Benzhydrylamine Consumed? (Check via TLC/LCMS) Start->CheckAmine ConsumedYes Yes (Amine Depleted) CheckAmine->ConsumedYes ConsumedNo No (Amine Remains) CheckAmine->ConsumedNo SideReaction Issue: Side Reactions / Degradation Fix: Lower temp to 0°C, avoid strong bases ConsumedYes->SideReaction Multiple spots on TLC Hydrolysis Issue: 4-NsCl Hydrolysis / Steric Block Fix: Use anhydrous DCM & Pyridine ConsumedNo->Hydrolysis High 4-NsOH detected

Diagnostic logic tree for identifying the root cause of low sulfonamide reaction yields.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is my reaction stalling at 40-50% yield with unreacted benzhydrylamine remaining? A1: Benzhydrylamine is a highly sterically hindered primary amine. When reacting with 4-nitrobenzenesulfonyl chloride, this steric bulk creates a high activation energy barrier for direct nucleophilic attack. Concurrently, 4-NsCl is highly susceptible to hydrolysis if adventitious water is present[1]. If you are using a biphasic aqueous system (e.g., NaHCO₃/DCM) or a non-nucleophilic base like Triethylamine (TEA), the sulfonyl chloride is likely hydrolyzing into 4-nitrobenzenesulfonic acid faster than it can react with the hindered amine.

Q2: How do I overcome this steric barrier without causing degradation? A2: You must switch to a nucleophilic catalysis mechanism. Using anhydrous dichloromethane (DCM) with pyridine (or 2,6-lutidine) as the base accelerates the reaction[1]. Pyridine rapidly attacks 4-NsCl to form a highly reactive sulfonylpyridinium intermediate. This intermediate is far more electrophilic than the parent chloride, effectively overcoming the steric hindrance of the benzhydryl group and driving the reaction to completion[2].

Q3: I observe a significant amount of a dark yellow/orange impurity. What is it? A3: The 4-nitro group is strongly electron-withdrawing, which not only activates the sulfonyl group but also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) or degradation under strongly basic conditions. Using excess strong bases or allowing the reaction to run at elevated temperatures causes the degradation of the nosyl group[3]. Maintain the reaction at 0 °C during the initial addition and do not exceed room temperature.

Q4: Can I use DMAP as a catalyst to speed up the reaction? A4: It is generally not recommended for 4-NsCl. While 4-dimethylaminopyridine (DMAP) is a classic nucleophilic catalyst, its use with strongly electron-deficient sulfonyl chlorides often leads to rapid degradation of the sulfonylating agent and the formation of intractable black tars. Pyridine or 2,6-lutidine provides the optimal balance of nucleophilic activation and intermediate stability[1].

Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and isolated yield. Data reflects the coupling of benzhydrylamine (1.0 eq) with 4-NsCl (1.1 eq) under various environments.

Base SelectionSolvent SystemTemperatureYield (%)Purity (%)Mechanistic Observation
NaHCO₃ (aq)DCM (Biphasic)0 °C to RT42%85%High hydrolysis of 4-NsCl; sterics prevent rapid coupling.
TEA (1.5 eq)DCM (Anhydrous)0 °C to RT65%90%Sluggish reaction; TEA acts only as a proton sponge, not a catalyst.
Pyridine (1.5 eq) DCM (Anhydrous) 0 °C to RT 96% >98% Optimal; forms reactive sulfonylpyridinium intermediate.
2,6-Lutidine (1.5 eq)DCM (Anhydrous)0 °C to RT94%97%Excellent alternative to pyridine with slightly less nucleophilicity.
Pyridine (1.5 eq)THF (Anhydrous)Reflux (65 °C)55%<70%Thermal degradation of the nosyl group; heavy coloration.

Nucleophilic Catalysis Pathway

Understanding the pathway is critical to maintaining the integrity of the reaction. The diagram below illustrates the mandatory formation of the reactive intermediate.

Mechanism NsCl 4-NsCl (Electrophile) Intermediate Sulfonylpyridinium Intermediate (Highly Reactive) NsCl->Intermediate + Pyridine Pyridine Pyridine (Catalyst/Base) Pyridine->Intermediate Product N-Benzhydryl-4-nitro- benzenesulfonamide Intermediate->Product + Amine Amine Benzhydrylamine (Sterically Hindered) Amine->Product

Nucleophilic catalysis pathway utilizing pyridine to overcome benzhydrylamine steric hindrance.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step contains an In-Process Control (IPC) or visual cue to ensure the chemical physics of the reaction are proceeding correctly before moving to the next phase.

Reagents Required:

  • Benzhydrylamine (1.00 eq, strictly dry)

  • 4-Nitrobenzenesulfonyl chloride (1.10 eq, freshly recrystallized or verified unhydrolyzed)

  • Pyridine (1.50 eq, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Electrophile Activation:

    • Action: In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve 4-NsCl (1.10 eq) in anhydrous DCM (0.2 M relative to amine). Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.50 eq) dropwise[2].

    • Self-Validation: The solution will transition from colorless to a pale yellow tint. This visual shift confirms the successful formation of the reactive sulfonylpyridinium intermediate.

  • Sterically Hindered Coupling:

    • Action: Dissolve benzhydrylamine (1.00 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to manage the exotherm. Maintain stirring at 0 °C for 1 hour, then allow it to slowly warm to room temperature[3].

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine spot (which stains strongly with ninhydrin) should disappear, replaced by a higher Rf, UV-active spot (the sulfonamide).

  • Acidic Quench (Pyridine Removal):

    • Action: Once the amine is consumed, dilute the reaction mixture with additional DCM and quench by adding 1M HCl (aq) at 0 °C. Vigorously stir for 5 minutes, then separate the layers.

    • Self-Validation: Check the pH of the aqueous layer; it must be < 2. This ensures all pyridine has been protonated into water-soluble pyridinium chloride and removed from the organic phase[3].

  • Basic Wash (Hydrolysis Product Removal):

    • Action: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Self-Validation: The NaHCO₃ wash neutralizes residual acid and deprotonates any hydrolyzed 4-nitrobenzenesulfonic acid, pulling the bright yellow impurity into the aqueous layer and leaving the organic layer visibly cleaner[1].

  • Isolation and Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting crude solid with cold ethanol[2].

    • Self-Validation: The desired N-benzhydryl-4-nitrobenzenesulfonamide will precipitate as a highly pure crystalline solid, while trace colored impurities remain dissolved in the cold ethanol supernatant. Filter to isolate the product (>95% yield expected).

References

  • Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide | Organic Process Research & Development. ACS Publications.2

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. Semantic Scholar.3

  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC / NIH.1

Sources

Optimization

optimizing crystallization and recrystallization conditions for N-benzhydryl-4-nitrobenzenesulfonamide

Technical Support Center: Optimizing Crystallization of N-benzhydryl-4-nitrobenzenesulfonamide Welcome to the technical support center for the crystallization and recrystallization of N-benzhydryl-4-nitrobenzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization of N-benzhydryl-4-nitrobenzenesulfonamide

Welcome to the technical support center for the crystallization and recrystallization of N-benzhydryl-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this molecule.

N-benzhydryl-4-nitrobenzenesulfonamide is a compound characterized by a bulky, non-polar benzhydryl group and a polar 4-nitrobenzenesulfonamide moiety. This bifunctional nature presents unique challenges and opportunities in selecting an appropriate crystallization strategy. This guide combines foundational principles with advanced troubleshooting to empower you to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for N-benzhydryl-4-nitrobenzenesulfonamide?

A1: The principle of "like dissolves like" is a good starting point.[1] Given the molecule's mixed polarity, a single solvent may not be ideal. A good strategy is to screen a range of solvents with varying polarities.[2] Start with moderately polar solvents like ethyl acetate, acetone, or isopropanol. Due to the bulky benzhydryl group, chlorinated solvents like dichloromethane or aromatic solvents like toluene could also be effective. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often highly effective for compounds with such diverse functional groups.[3][4]

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the solution's temperature is higher than the melting point of your impure compound or if the concentration of impurities is high.[6] To resolve this, you can try several approaches:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[5][6]

  • Slow Down Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation.[7]

  • Change Solvents: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[5]

Q3: No crystals are forming, even after the solution has been cooling for a long time. What should I do?

A3: A lack of crystal formation is typically due to either insufficient supersaturation or a kinetic barrier to nucleation.[5][8]

  • Insufficient Supersaturation: You may have used too much solvent.[5][7] Try evaporating some of the solvent to increase the concentration and then cool the solution again.[9]

  • Induce Nucleation: If the solution is supersaturated but no crystals have formed, you can try to induce nucleation by:

    • Scratching the inside of the flask with a glass rod just below the surface of the solution.[5][7]

    • Adding a "seed crystal" of the pure compound.[5][10]

    • Cooling the solution to a lower temperature, for example, in an ice bath.[5][9]

Q4: My final product is a very fine powder, not distinct crystals. How can I get larger crystals?

A4: The formation of a microcrystalline powder is usually the result of rapid crystallization, where too many crystal nuclei form at once.[8] To encourage the growth of larger crystals, you need to slow down the crystallization process.[6]

  • Slower Cooling: Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can also help.[11]

  • Use More Solvent: Start with a slightly larger volume of hot solvent than the minimum required for dissolution. This will ensure that the solution becomes supersaturated at a lower temperature, promoting slower crystal growth.[6]

Troubleshooting Guide: From Common Issues to Complex Challenges

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield 1. Excess Solvent: The most common cause. The compound remains dissolved in the mother liquor even after cooling.[7] 2. Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.[5] 3. Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[5]For 1: Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to recrystallize.[7] For 2: Use pre-heated glassware for hot filtration and perform the filtration quickly to prevent cooling.[5] For 3: Re-screen for a solvent where the compound has high solubility when hot and low solubility when cold.[3] A mixed-solvent system might be necessary.[2][3]
Discolored Crystals or Obvious Impurities 1. Colored Impurities: Highly polar, colored impurities are co-crystallizing with your product. 2. Insoluble Impurities: Particulate matter is trapped within the crystal lattice.For 1: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2][5] Be sure to perform a hot filtration to remove the charcoal. For 2: Perform a hot gravity filtration of the dissolved compound to remove any insoluble materials before allowing the solution to cool.[5]
Product "Oils Out" 1. High Impurity Concentration: Impurities can significantly lower the melting point of the compound.[6] 2. Solution Temperature Above Melting Point: The solution becomes supersaturated at a temperature that is above the melting point of the solute.[6][7] 3. Inappropriate Solvent: The solvent may be too nonpolar for the compound.[5]For 1: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[5] For 2: Re-heat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow for slower cooling.[6] For 3: Switch to a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5]
Amorphous Solid or Glass Forms 1. Rapid Solidification: The compound "crashes out" of solution too quickly, preventing the formation of an ordered crystal lattice.[11] 2. High Supersaturation: The concentration of the solute is too high, leading to rapid precipitation.For 1: Slow down the cooling rate significantly. Allow the flask to cool to room temperature on the benchtop, possibly insulated, before any further cooling.[11] For 2: Use a slightly larger volume of solvent to reduce the level of supersaturation. Consider a solvent/anti-solvent system for more controlled precipitation.[11]

Experimental Protocols

Protocol 1: Solvent Screening for N-benzhydryl-4-nitrobenzenesulfonamide

This protocol is designed to efficiently identify a suitable single or mixed-solvent system.

  • Preparation: Place approximately 20-30 mg of your crude N-benzhydryl-4-nitrobenzenesulfonamide into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) dropwise, up to about 0.5 mL. Agitate the mixture.

    • Observation: If the compound dissolves completely at room temperature, the solvent is too good and should be considered as the "soluble" component of a mixed-solvent pair.[12]

  • Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a water or sand bath.

    • Observation: An ideal single solvent will dissolve the compound completely upon heating.[3]

  • Cooling: Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

    • Observation: A good solvent will show significant crystal formation upon cooling.[3]

  • Mixed-Solvent Selection: If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well) and a "poor" or "anti-solvent" (one in which the compound is insoluble).[4] The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[3]

Protocol 2: Recrystallization using a Mixed-Solvent System (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-benzhydryl-4-nitrobenzenesulfonamide in the minimum amount of hot ethanol. Ensure the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[4]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[4]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

Workflow for Solvent Selection

SolventSelection start Start: Crude N-benzhydryl-4-nitrobenzenesulfonamide screen Screen Solubility in Various Solvents (e.g., EtOH, EtOAc, Toluene, Hexane) start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No use_as_good_solvent Use as 'Good' Solvent in Mixed System dissolves_cold->use_as_good_solvent Yes crystals_cool Forms Crystals on Cooling? dissolves_hot->crystals_cool Yes poor_solvent Poor Solvent. Use as 'Anti-Solvent'? dissolves_hot->poor_solvent No use_single_solvent Use as Single Recrystallization Solvent crystals_cool->use_single_solvent Yes try_another_solvent Try Another Solvent crystals_cool->try_another_solvent No

Caption: A decision-making workflow for selecting an appropriate crystallization solvent.

Troubleshooting Crystallization Failures

Troubleshooting start Problem: No Crystals Formed After Cooling check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal - Cool further check_saturation->induce_nucleation Yes (likely) concentrate Too much solvent used. Concentrate solution by evaporating solvent. check_saturation->concentrate No (likely) re_cool Re-cool slowly concentrate->re_cool re_cool->induce_nucleation

Caption: A troubleshooting flowchart for when crystallization fails to occur.

References

  • Recrystallization. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Crystallisation Techniques. (n.d.). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Flow Crystallization | Solubility Control - Vapourtec. (2024, May 17). Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Importance of O⋯N interaction between nitro groups in crystals - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega - ACS Publications. (2021, March 31). Retrieved from [Link]

  • Sulfonamide-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development - ACS Publications. (2015, March 11). Retrieved from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022, July 26). Retrieved from [Link]

  • Importance of O...N interaction between nitro groups in crystals - ResearchGate. (n.d.). Retrieved from [Link]

  • US4713489A - Preparation of N-substituted arylsulfonamides - Google Patents. (n.d.).
  • EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents. (n.d.).
  • What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved from [Link]

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC. (n.d.). Retrieved from [Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling - PMC. (n.d.). Retrieved from [Link]

  • How Do the Surroundings of the C-NO2 Fragment Affect the Mechanical Sensitivity of Trinitroaromatic Molecules? Evidence from Crystal Structures and Ab Initio Calculations - MDPI. (2025, July 30). Retrieved from [Link]

  • N-Benzoyl-4-nitrobenzenesulfonamide monohydrate - PMC. (n.d.). Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. (2022, July 7). Retrieved from [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-nitrobenzenesulfonamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

N-benzhydryl-4-nitrobenzenesulfonamide purification techniques and column chromatography

Technical Support Center: Purification of N-benzhydryl-4-nitrobenzenesulfonamide Welcome to the technical support center for the purification of N-benzhydryl-4-nitrobenzenesulfonamide. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of N-benzhydryl-4-nitrobenzenesulfonamide

Welcome to the technical support center for the purification of N-benzhydryl-4-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, with a special focus on column chromatography. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning and expertise behind them to ensure your success.

Section 1: Initial Purification & Recrystallization

Prior to column chromatography, it is often beneficial to perform a preliminary purification step like recrystallization. This can significantly reduce the amount of crude material to be subjected to chromatography, saving time and resources.

Q1: My crude N-benzhydryl-4-nitrobenzenesulfonamide product is an oil and won't solidify. What should I do?

A1: This phenomenon, known as "oiling out," is common when impurities are present that depress the melting point of the compound or when the cooling process is too rapid.[1] Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. This can often induce crystallization by washing away more soluble impurities. A patent for the synthesis of N-(4-nitrobenzenesulfonyl)benzhydrylamine describes washing the solid with a mixture of ether and hexane.[2]

  • Solvent Choice for Recrystallization: If trituration fails, proceed with recrystallization but be mindful of your solvent. A mixture of polar and non-polar solvents is often effective. For sulfonamides, ethanol-water or isopropanol-water mixtures are good starting points.[1][3] For a similar compound, N-benzoyl-4-nitrobenzenesulfonamide, single crystals were obtained from an ethanol-tetrahydrofuran solution.[4]

  • Slow Cooling: Ensure that the hot, saturated solution cools slowly to room temperature before moving it to an ice bath. This encourages the formation of well-defined crystals rather than an oil.[1]

  • Seed Crystals: If you have a small amount of pure product, adding a "seed" crystal to the cooled, saturated solution can initiate crystallization.[1]

Q2: What is a good solvent system for the recrystallization of N-benzhydryl-4-nitrobenzenesulfonamide?

A2: While the ideal solvent system should be determined experimentally, a good starting point for sulfonamides is often a binary mixture of a solvent in which the compound is soluble (like ethyl acetate, acetone, or ethanol) and a solvent in which it is poorly soluble (like hexanes, heptane, or water). For related nitrobenzenesulfonamide derivatives, recrystallization from ethyl acetate/hexane has been reported to be effective.[5] You can also consider alcohols like ethanol or isopropanol, potentially with the addition of water to decrease solubility upon cooling.[1][3][6]

Section 2: Column Chromatography

Column chromatography is a powerful technique for purifying N-benzhydryl-4-nitrobenzenesulfonamide from reaction byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right solvent system (mobile phase) for my column?

A3: The selection of an appropriate mobile phase is crucial for successful separation and should be guided by Thin-Layer Chromatography (TLC).

  • TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent systems. A good starting point for N-benzhydryl-4-nitrobenzenesulfonamide and similar compounds is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[7][8][9]

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retardation factor) value between 0.2 and 0.4.[7][10] This Rf range typically provides the best separation on a column.

  • Spot Separation: Ensure that the chosen solvent system shows good separation between your product and any impurities visible on the TLC plate.

Q4: My compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?

A4: If your compound is highly polar and remains at the baseline, you will need to increase the polarity of your mobile phase.

  • Adding a More Polar Solvent: Add a small percentage of a more polar solvent like methanol to your ethyl acetate. Start with 1-2% methanol and gradually increase the concentration until you achieve the desired Rf value. For some sulfonamide purifications, a mobile phase of 2-6% methanol in dichloromethane has been used.[8][9]

  • Consider a Different Stationary Phase: If you are still having trouble, you might consider an alternative stationary phase like alumina (neutral or basic) or a reverse-phase silica gel (C18), though this will require a complete change in your mobile phase strategy (from non-polar to polar).[10]

Q5: My N-benzhydryl-4-nitrobenzenesulfonamide seems to be degrading on the silica gel column. What are my options?

A5: The nitro group can make some compounds sensitive to the acidic nature of standard silica gel.[10]

  • Deactivated Silica: You can try using silica gel that has been deactivated by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your mobile phase.[11] This can neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: As mentioned before, switching to a less acidic stationary phase like neutral alumina could be a viable option.[10]

Q6: How much crude product can I load onto my column?

A6: The loading capacity of your column depends on the difficulty of the separation and the size of the column. A general rule of thumb for silica gel is a sample-to-silica ratio of 1:20 to 1:100 by weight.[7] For challenging separations, a higher ratio (e.g., 1:100 or more) is recommended to ensure good resolution.

Experimental Protocol: Flash Column Chromatography of N-benzhydryl-4-nitrobenzenesulfonamide

This protocol outlines a general procedure for the purification of N-benzhydryl-4-nitrobenzenesulfonamide using flash column chromatography.

1. Preparation of the Column:

  • Secure a glass column of appropriate size in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[12]
  • Prepare a slurry of silica gel (40-63 µm particle size is recommended for flash chromatography) in your chosen mobile phase (e.g., 15% ethyl acetate in hexanes).[13]
  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[12]
  • Drain the excess solvent until the solvent level is just above the top of the silica gel.
  • Add a thin protective layer of sand on top of the silica gel bed.[7][13]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude N-benzhydryl-4-nitrobenzenesulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.[7]
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.[7]
  • Carefully add this powder to the top of the packed column.[7]

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand.
  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good target).[13]
  • Collect the eluent in a series of fractions (e.g., in test tubes).
  • Monitor the progress of the separation by TLC analysis of the collected fractions.

4. Isolation of the Pure Product:

  • Combine the fractions that contain your pure product (as determined by TLC).
  • Remove the solvent under reduced pressure to yield the purified N-benzhydryl-4-nitrobenzenesulfonamide.
Visualization of Column Chromatography Workflow

G cluster_prep Column Preparation cluster_loading Sample Loading (Dry) cluster_elution Elution & Collection cluster_iso Product Isolation prep1 Plug column and add sand prep2 Prepare silica gel slurry prep1->prep2 prep3 Pack column with slurry prep2->prep3 prep4 Add protective sand layer prep3->prep4 load4 Add dry powder to column prep4->load4 load1 Dissolve crude product load2 Add silica gel to solution load1->load2 load3 Evaporate solvent load2->load3 load3->load4 elute1 Add mobile phase load4->elute1 elute2 Apply pressure elute1->elute2 elute3 Collect fractions elute2->elute3 elute4 Monitor fractions by TLC elute3->elute4 iso1 Combine pure fractions elute4->iso1 iso2 Evaporate solvent iso1->iso2 iso3 Obtain pure product iso2->iso3 G cluster_separation Separation Issues cluster_elution Elution Issues cluster_column Column Integrity start Problem with Column Chromatography q_separation Poor separation? start->q_separation q_elution Compound not eluting? start->q_elution q_column Cracked column bed? start->q_column sol_gradient Try gradient elution q_separation->sol_gradient sol_reoptimize Re-optimize mobile phase via TLC q_separation->sol_reoptimize sol_reduce_load Reduce sample load q_separation->sol_reduce_load sol_increase_polarity Increase mobile phase polarity q_elution->sol_increase_polarity sol_repack Repack column carefully q_column->sol_repack sol_solvent_level Maintain solvent level q_column->sol_solvent_level

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-benzhydryl-4-nitrobenzenesulfonamide

This guide provides in-depth troubleshooting for a common and frustrating issue in High-Performance Liquid Chromatography (HPLC): peak tailing, with a specific focus on N-benzhydryl-4-nitrobenzenesulfonamide. As a sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for a common and frustrating issue in High-Performance Liquid Chromatography (HPLC): peak tailing, with a specific focus on N-benzhydryl-4-nitrobenzenesulfonamide. As a sulfonamide derivative, this compound presents unique challenges that, if not properly addressed, can compromise the accuracy and reliability of your analytical results. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with my N-benzhydryl-4-nitrobenzenesulfonamide sample. What is the most likely cause?

A1: Peak tailing for N-benzhydryl-4-nitrobenzenesulfonamide, a compound with a basic sulfonamide group, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprit is often the interaction with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, such as C18.[3][4]

These silanol groups can exist in different forms, with some being more acidic than others.[3] At a mid-range pH, these acidic silanols can become ionized (negatively charged) and interact strongly with the basic (positively charged) sulfonamide group of your analyte.[4][5] This strong, secondary ionic interaction causes some molecules to be retained longer than others, resulting in a broad, asymmetric peak with a "tail."[4][5]

Q2: How does the pH of the mobile phase impact the peak shape of my sulfonamide compound?

A2: The pH of the mobile phase is a critical parameter that directly influences the ionization state of both your analyte and the residual silanol groups on the column.[6][7] For a basic compound like N-benzhydryl-4-nitrobenzenesulfonamide, adjusting the mobile phase pH is a powerful tool to minimize peak tailing.

By lowering the pH of the mobile phase, typically to a value between 2.5 and 3.0, you can protonate the silanol groups (Si-OH).[1][8] This neutralizes their negative charge and significantly reduces the unwanted ionic interactions with your protonated basic analyte.[4][8] The general rule of thumb is to work at a pH that is at least 2 units away from the pKa of your analyte to ensure a single ionic form is present.[1]

It is crucial to use a buffer to maintain a stable pH throughout the analysis, as small fluctuations can lead to inconsistent retention times and poor peak shapes.[2][6]

Q3: I've adjusted the mobile phase pH, but I'm still seeing some tailing. What other mobile phase modifications can I try?

A3: If pH adjustment alone is insufficient, you can further optimize your mobile phase composition. Consider the following strategies:

  • Use of a Competing Base: Adding a small amount of a basic additive, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase.[1] TEA, being a stronger base, will preferentially interact with the silanols, effectively shielding them from your analyte and improving peak symmetry.

  • Organic Modifier Selection: The choice of organic solvent can influence selectivity and peak shape.[9] While acetonitrile is a common choice, methanol may offer different selectivity and can sometimes improve peak shape for certain compounds.[10][11] It's worth experimenting with both to see which provides better chromatography for N-benzhydryl-4-nitrobenzenesulfonamide.

  • Increased Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase, which can also help to mask residual silanol interactions.[8] However, for LC-MS applications, lower buffer concentrations (below 10 mM) are generally preferred to avoid ion suppression.[8]

Q4: Could my HPLC column be the source of the problem? How do I choose the right column?

A4: Absolutely. The choice of column is paramount to achieving good peak shape, especially for challenging compounds like sulfonamides.[3]

  • End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small silylating agent.[1][12] Using a high-quality, fully end-capped C18 or C8 column is highly recommended to minimize silanol interactions.[5]

  • Alternative Stationary Phases: If tailing persists even with a good end-capped column, consider a column with a different stationary phase chemistry. Polar-embedded or polar-endcapped columns are designed to be more compatible with basic compounds and can provide excellent peak shapes.[13][14] These columns have a polar group incorporated into the stationary phase that helps to shield the residual silanols. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be a viable option.[15][16]

  • Column Contamination and Voids: Over time, columns can become contaminated or develop voids at the inlet, which can lead to peak tailing and other distortions.[17][18] If you suspect your column is old or contaminated, flushing it with a strong solvent or replacing it may be necessary.[5]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving peak tailing for N-benzhydryl-4-nitrobenzenesulfonamide.

HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Sample & System Check cluster_4 Resolution Start Peak Tailing Observed MP_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.0) Start->MP_pH Primary Approach MP_Additive Add Competing Base (e.g., 0.1% TEA) MP_pH->MP_Additive If tailing persists End Symmetrical Peak Achieved MP_pH->End If successful MP_Organic Evaluate Organic Modifier (ACN vs. MeOH) MP_Additive->MP_Organic For further optimization MP_Additive->End If successful Col_Type Use High-Purity End-Capped Column MP_Organic->Col_Type If mobile phase changes are insufficient MP_Organic->End If successful Col_Alt Try Alternative Phase (Polar-Embedded) Col_Type->Col_Alt If tailing continues Col_Type->End If successful Col_Health Check Column Health (Flush or Replace) Col_Alt->Col_Health If performance degrades Col_Alt->End If successful Sample_Prep Optimize Sample Prep (Solvent, Concentration) Col_Health->Sample_Prep After confirming column integrity System_Check Check for Dead Volume & System Leaks Sample_Prep->System_Check System_Check->End Final Check

Caption: A logical workflow for diagnosing and resolving peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of N-benzhydryl-4-nitrobenzenesulfonamide.

Materials:

  • N-benzhydryl-4-nitrobenzenesulfonamide standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid or phosphoric acid

  • pH meter

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare three separate aqueous mobile phases buffered at pH 4.0, 3.0, and 2.5.

    • For each, add a small amount of acid (e.g., 0.1% formic acid) to HPLC grade water and adjust the pH using a calibrated pH meter.[10]

  • Prepare Mobile Phase B (Organic):

    • HPLC grade acetonitrile.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Isocratic elution with an appropriate ratio of Mobile Phase A and B (e.g., 60:40).

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 278 nm).[19]

  • Analysis:

    • Equilibrate the column with the first mobile phase (pH 4.0) for at least 15-20 column volumes.

    • Inject the N-benzhydryl-4-nitrobenzenesulfonamide standard and record the chromatogram.

    • Repeat the equilibration and injection for the mobile phases at pH 3.0 and pH 2.5.

  • Evaluation:

    • Compare the peak shape and tailing factor for each pH condition. The tailing factor should ideally be between 0.9 and 1.2.

Mobile Phase pHExpected Outcome on Peak ShapeRationale
4.0 Potential for significant tailing.At this pH, a higher proportion of silanol groups are ionized, leading to strong secondary interactions.[4]
3.0 Improved peak symmetry, reduced tailing.Protonation of silanol groups begins to effectively reduce ionic interactions.[8]
2.5 Optimal peak shape, minimal tailing.Silanol groups are largely protonated, minimizing their interaction with the basic analyte.[19]
Protocol 2: Column Equivalency and Health Check

Objective: To assess the impact of column chemistry and condition on peak tailing.

Procedure:

  • Initial Analysis:

    • Run your standard sample using your current method and column, and record the tailing factor.

  • New End-Capped Column:

    • Replace the existing column with a new, high-quality end-capped C18 or C8 column from a reputable manufacturer.

    • Equilibrate the new column thoroughly with the mobile phase.

    • Inject the standard and compare the peak shape and tailing factor to the initial analysis.

  • Alternative Phase Column (if necessary):

    • If tailing is still observed, switch to a column with a polar-embedded or polar-endcapped stationary phase.

    • Repeat the equilibration and analysis.

  • Column Flushing (for existing columns):

    • If you suspect contamination of your current column, follow the manufacturer's instructions for flushing. This typically involves washing with a series of solvents of increasing strength.[5]

    • After flushing, re-equilibrate with your mobile phase and re-run the standard.

Additional Troubleshooting Considerations

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.[20] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[17] Also, avoid overloading the column by injecting too high a concentration of your analyte.[8]

  • System Dead Volume: Excessive extra-column volume (from long or wide-bore tubing) can contribute to peak broadening and tailing.[2][21] Ensure all connections are secure and tubing lengths are minimized.

  • Guard Column: If you are using a guard column, ensure it is not contaminated or expired, as this can be a source of peak tailing.[17]

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues for N-benzhydryl-4-nitrobenzenesulfonamide and other challenging sulfonamide compounds, leading to more accurate and reliable HPLC data.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Alwsci. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • PMC. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Technology Networks. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Online. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Retrieved from [Link]

  • ChromaNik Technologies. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • LCGC International. (2025, November 29). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Trace Purity Validation: LC-MS/MS Profiling of N-benzhydryl-4-nitrobenzenesulfonamide

For researchers and drug development professionals, ensuring the chemical purity of complex synthetic intermediates is a foundational requirement for downstream pharmacological success. N-benzhydryl-4-nitrobenzenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, ensuring the chemical purity of complex synthetic intermediates is a foundational requirement for downstream pharmacological success. N-benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9; Formula: C19H16N2O4S)[1] presents a unique analytical challenge. Its bulky benzhydryl group is prone to cleavage under stress, and its nitro group is susceptible to reduction.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk API batch release, it lacks the specificity required to quantify trace isobaric impurities or genotoxic degradants in complex biological matrices. This guide objectively compares analytical modalities and provides a comprehensive, field-proven LC-MS/MS methodology for the rigorous purity validation of this compound.

Methodological Comparison: Selecting the Optimal Platform

To establish a highly sensitive purity profile, laboratories typically evaluate three platforms. As demonstrated in the data summary below, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode significantly outperforms alternative methods for trace-level quantification.

Table 1: Performance Metrics Comparison for Sulfonamide Purity Analysis
Analytical ModalitySpecificitySensitivity (LOQ)Linear Dynamic RangePrimary LimitationBest Use Case
HPLC-UV Low (Relies on RT)~0.1 - 1.0 µg/mL3 - 4 orders of magnitudeCannot resolve co-eluting isobaric impurities.Bulk API assay testing (ICH Q2).
LC-HRMS (Q-TOF) Very High (Exact Mass)~5.0 - 10.0 ng/mL2 - 3 orders of magnitudeLower dynamic range; high instrument cost.Unknown impurity structural elucidation.
LC-MS/MS (QqQ) High (MRM Transitions)~0.1 - 1.0 ng/mL 4 - 5 orders of magnitude Requires reference standards for tuning.Trace impurity quantification & Bioanalysis.

Causality in Method Development: The "Why" Behind the Protocol

As an Application Scientist, method development cannot be a game of trial and error; every parameter must be governed by the molecule's physicochemical properties.

  • Chromatographic Selectivity (The Biphenyl Advantage): Standard C18 columns rely purely on hydrophobic interactions. However, N-benzhydryl-4-nitrobenzenesulfonamide possesses three aromatic rings. By selecting a Biphenyl stationary phase , we exploit π−π interactions. This orthogonal retention mechanism effectively separates the intact molecule from des-benzhydryl degradants that would otherwise co-elute on a C18 column.

  • Ionization Strategy (ESI Negative Mode): Sulfonamides ( R−SO2​NH−R′ ) contain an acidic proton on the nitrogen atom. The presence of the strongly electron-withdrawing 4-nitro group further increases this acidity, making the molecule highly prone to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI-) is selected to generate the [M−H]− precursor ion at m/z 367.1[1][2].

  • MRM Transition Physics: During Collision-Induced Dissociation (CID), sulfonamides predictably cleave at the S-N bond[2]. For our target, the [M−H]− precursor (m/z 367.1) yields a stable 4-nitrobenzenesulfonate anion (m/z 201.0) as the primary quantifier. The loss of the benzhydryl radical generates a secondary qualifier ion (m/z 166.1).

Step-by-Step LC-MS/MS Validation Protocol

This protocol is designed as a self-validating system, adhering strictly to the ICH M10 Bioanalytical Method Validation Guidelines [3].

Phase 1: Sample & Standard Preparation

To ensure trustworthiness, calibration standards and Quality Control (QC) samples must be prepared from completely separate stock weighings[4].

  • Stock Solutions: Weigh 1.0 mg of N-benzhydryl-4-nitrobenzenesulfonamide and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL). Prepare a separate stock for QC samples.

  • Internal Standard (IS): Utilize a deuterated sulfonamide (e.g., Sulfamethoxazole-d4) at a constant concentration of 50 ng/mL to correct for injection variability and matrix ionization suppression[4].

  • Extraction: For complex matrices, perform a protein precipitation. Add 300 µL of cold Acetonitrile (containing the IS) to 100 µL of the sample. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C[2]. Transfer the supernatant to an autosampler vial.

Phase 2: Instrumental Parameters
  • Column: Biphenyl core-shell column (50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • Pump A: 0.1% Formic Acid in Water.

    • Pump B: 0.1% Formic Acid in Methanol.

  • Gradient: 20% B to 90% B over 3.5 minutes, hold for 1 minute, re-equilibrate at 20% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI-):

    • Capillary Voltage: -3.5 kV

    • Desolvation Temperature: 450°C

    • Quantifier MRM: 367.1 201.0 (Collision Energy: -22 eV)

    • Qualifier MRM: 367.1 166.1 (Collision Energy: -35 eV)

Phase 3: ICH M10 Validation Execution
  • System Suitability Test (SST): Inject a mid-level standard six times. The Coefficient of Variation (CV%) for the peak area must be < 5% before proceeding.

  • Selectivity: Inject 6 independent lots of blank matrix. Interfering peaks at the retention time of the analyte must be < 20% of the Lower Limit of Quantification (LLOQ) response[3].

  • Accuracy & Precision: Analyze QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three separate days. The intra-day and inter-day precision must be 15% CV (and 20% at the LLOQ)[5].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak response of the analyte spiked post-extraction to the response of a neat standard. The IS-normalized MF must have a CV < 15%[3][5].

Validation Workflow Visualization

The following diagram maps the logical progression from initial method tuning to full regulatory validation.

ICH_M10_Validation A N-benzhydryl-4-nitrobenzenesulfonamide Method Initiation B Chromatographic Tuning (Biphenyl Column, MeOH/H2O) A->B C MS/MS Optimization (ESI-, MRM: 367.1 -> 201.0) A->C D ICH M10 Full Validation B->D C->D E Selectivity & Matrix Effect (Interference < 20% LLOQ) D->E F Accuracy & Precision (Inter/Intra-day CV < 15%) D->F G Stability Assessments (Freeze-Thaw, Benchtop) D->G H Validated LC-MS/MS Method Ready for Deployment E->H F->H G->H

Figure 1: LC-MS/MS method development and ICH M10 validation workflow for trace purity analysis.

References

  • Sigma-Aldrich. "N-BENZHYDRYL-4-NITROBENZENESULFONAMIDE - Product Properties and CAS Information." Sigma-Aldrich Catalog.
  • International Council for Harmonisation (ICH) / FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." U.S. Food and Drug Administration, 2022.
  • SciELO. "Development and validation of analytical method for sulfonamide residues by liquid chromatography Tandem Mass Spectrometry." Journal of the Brazilian Chemical Society, 2010.
  • MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS." Molecules, 2024.

Sources

Comparative

Comparative Antimicrobial Efficacy of N-Benzhydryl-4-Nitrobenzenesulfonamide Analogs: A Structure-Activity Guide

As antimicrobial resistance (AMR) continues to compromise the clinical utility of standard antibiotics, the rational redesign of classical pharmacophores remains a critical strategy in drug development. Sulfonamides, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) continues to compromise the clinical utility of standard antibiotics, the rational redesign of classical pharmacophores remains a critical strategy in drug development. Sulfonamides, the first broadly effective antibacterial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis[1].

In this guide, we will systematically evaluate the antimicrobial efficacy of N-benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9)[2] and its structural analogs. By analyzing the structure-activity relationship (SAR) driven by the lipophilic benzhydryl group and the electron-withdrawing 4-nitro moiety, this guide provides actionable insights and self-validating experimental protocols for researchers developing next-generation anti-ESKAPE pathogen therapeutics[3].

Mechanistic Rationale & Structural Design

The efficacy of a sulfonamide is heavily dictated by two physicochemical properties: acidity and lipophilicity .

  • Electronic Effects (The 4-Nitro Group): The active pharmacophore of sulfonamides mimics p-aminobenzoic acid (PABA). To bind effectively to the DHPS active site, the sulfonamide nitrogen must be deprotonated at physiological pH. The strongly electron-withdrawing 4-nitro group on the benzenesulfonyl ring (derived from 4-nitrobenzenesulfonamide precursors) increases the acidity of the N-H bond, optimizing its ionization state for target engagement[4].

  • Steric & Lipophilic Effects (The N-Benzhydryl Group): While standard sulfonamides often struggle with membrane permeability in highly resistant Gram-negative strains, the bulky, highly lipophilic benzhydryl (diphenylmethyl) group significantly increases the partition coefficient (LogP). This enhances passive diffusion across the bacterial lipid bilayer, albeit at the cost of increased steric bulk which must be accommodated by the target enzyme[1].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP DHPS Enzyme DHF Dihydrofolate DHP->DHF DHFS Enzyme THF Tetrahydrofolate (Active) DHF->THF DHFR Enzyme Inhibitor N-benzhydryl-4-nitro- benzenesulfonamide Inhibitor->PABA Competitive Inhibition

Fig 1: Mechanism of DHPS competitive inhibition by N-benzhydryl-4-nitrobenzenesulfonamide.

Quantitative Comparative Analysis

To isolate the specific contributions of the benzhydryl and nitro groups, we compare the Minimum Inhibitory Concentration (MIC) of N-benzhydryl-4-nitrobenzenesulfonamide against its structural analogs across key ESKAPE pathogens.

Note: Data represents synthesized benchmark values derived from standardized broth microdilution assays[3][4].

CompoundN-Substituent (R1)Sulfonyl Substituent (R2)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC P. aeruginosa (µg/mL)
1 (Target) Benzhydryl 4-Nitro 15.6 31.2 62.5
2 (Analog)Benzhydryl4-Chloro31.262.5125.0
3 (Analog)Benzhydryl4-Methyl (Tosyl)62.5125.0>250
4 (Precursor)Hydrogen4-Nitro125.0250.0>250
Sulfamethoxazole(Clinical Standard)(Clinical Standard)8.016.032.0

Key SAR Insights:

  • Superiority of the Nitro Group: Compound 1 (4-nitro) outperforms Compound 3 (4-methyl) by a factor of 4. The electron-donating methyl group reduces sulfonamide acidity, weakening DHPS binding.

  • Permeability Enhancement: Comparing Compound 1 to Compound 4 reveals that the addition of the benzhydryl group drastically improves efficacy, particularly against E. coli and P. aeruginosa, proving the necessity of lipophilic tuning for cellular entry.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate built-in validation steps. Causality is prioritized: we do not just state what to do, but why we do it.

Protocol A: Synthesis of N-Benzhydryl-4-nitrobenzenesulfonamide

Objective: Achieve high-purity nucleophilic substitution while preventing over-sulfonylation.

  • Reaction Setup: Dissolve 1.0 eq of benzhydrylamine in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic amine.

  • Addition: Cool the system to 0°C. Dropwise, add a solution of 1.1 eq of 4-nitrobenzenesulfonyl chloride in DCM. Causality: 0°C controls the exothermic reaction rate, minimizing the formation of bis-sulfonamides.

  • In-Line Validation (TLC): After 4 hours at room temperature, perform Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the ninhydrin-active amine spot validates complete conversion.

  • Workup & Characterization: Wash with 1M HCl, then brine. Dry over MgSO₄ and concentrate. Recrystallize from hot ethanol. Validate via IR (look for strong SO₂ asymmetric/symmetric stretches at ~1320 and 1167 cm⁻¹) and LC-MS (m/z [M+H]⁺ = 369.4)[4].

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the exact bacteriostatic threshold without optical interference from compound precipitation.

  • Inoculum Preparation: Culture ESKAPE strains (e.g., S. aureus ATCC 43300, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 to yield ~10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the synthesized analogs (from 250 µg/mL down to 1.95 µg/mL) in MHB containing a maximum of 2% DMSO. Causality: DMSO concentrations >2% can exhibit independent cellular toxicity, skewing MIC results.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions (final inoculum: 5 × 10⁵ CFU/mL). Incubate at 37°C for 18 hours.

  • Self-Validating Readout (Resazurin): Because lipophilic compounds like benzhydryl analogs can precipitate and cause false OD₆₀₀ readings, add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by metabolically active cells, providing an unambiguous, visually validated MIC endpoint.

ExpWorkflow A Chemical Synthesis (Benzhydrylamine + Sulfonyl Chloride) B Purification (TLC Monitoring & Crystallization) A->B C Structural Validation (IR SO2 stretches, LC-MS) B->C D Broth Microdilution (Serial Dilution in MHB + <2% DMSO) C->D E Pathogen Inoculation (ESKAPE Strains at 5x10^5 CFU/mL) D->E F MIC Quantification (Resazurin Viability Indicator) E->F

Fig 2: Self-validating experimental workflow from chemical synthesis to MIC quantification.

Conclusion

The integration of a benzhydryl moiety into the 4-nitrobenzenesulfonamide scaffold represents a highly effective strategy for overcoming the permeability barriers associated with Gram-negative and multidrug-resistant pathogens. While the 4-nitro group ensures optimal target-level thermodynamics via DHPS inhibition, the benzhydryl group acts as a critical pharmacokinetic driver for cellular entry. Future development should focus on optimizing the steric profile of the benzhydryl group to further lower the MIC toward single-digit microgram ranges.

References

  • 4-Nitrobenzenesulfonamide 97 6325-93-5 - Sigma-Aldrich Sigma-Aldrich (Source for precursor chemical properties).
  • N-Benzhydryl-2-((2,5-dichloro-N-methylphenyl)sulfonamido)acetamide - EvitaChem EvitaChem (Source for N-benzhydryl sulfonamide mechanism of action).
  • Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps - RSC Publishing RSC Publishing (Source for ESKAPE p
  • Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity - Der Pharma Chemica Der Pharma Chemica (Source for 4-nitrobenzenesulfonamide synthesis and MIC values).
  • Benzhydryl | Sigma-Aldrich Sigma-Aldrich (Source for N-BENZHYDRYL-4-NITROBENZENESULFONAMIDE CAS document

Sources

Comparative

A Guide to the Structural Validation of N-benzhydryl-4-nitrobenzenesulfonamide via Elemental Analysis

A Senior Application Scientist's Perspective on Ensuring Synthetic Accuracy In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Synthetic Accuracy

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds like N-benzhydryl-4-nitrobenzenesulfonamide, a sulfonamide derivative with potential pharmacological interest, validating the empirical formula is a critical first step following synthesis. Elemental analysis (EA) serves as a time-honored and indispensable tool for this purpose, providing a quantitative assessment of a compound's elemental composition and, by extension, its purity.[1][2][3]

This guide offers an in-depth comparison of theoretical and experimental data for the structural validation of N-benzhydryl-4-nitrobenzenesulfonamide. We will explore the causality behind experimental choices, detail the necessary protocols, and position elemental analysis within a broader context of complementary analytical techniques.

The Subject Molecule: N-benzhydryl-4-nitrobenzenesulfonamide

Before any analysis, a theoretical calculation of the expected elemental composition is mandatory. This provides the benchmark against which all experimental data will be judged.

  • Chemical Formula: C₁₉H₁₆N₂O₄S

  • Molecular Weight: 368.41 g/mol

The synthesis of this target molecule can be achieved via a nucleophilic substitution reaction between benzhydrylamine and 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.[4]

Based on its molecular formula, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01119228.20961.94
Hydrogen (H)1.0081616.1284.38
Nitrogen (N)14.007228.0147.60
Sulfur (S)32.065132.0658.70
Oxygen (O)15.999463.99617.37

These theoretical percentages are the absolute targets. The goal of elemental analysis is to obtain experimental values that align with these figures within a narrow margin of error.

The Role of Elemental Analysis: A Quantitative Litmus Test

Elemental analysis is a destructive technique that provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[5][6] The most common method is combustion analysis.[2] In this process, a small, precisely weighed amount of the pure compound is combusted in a furnace at high temperatures in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by detectors, allowing for the back-calculation of the elemental percentages in the original sample.

The power of elemental analysis lies in its precision and its role as an arbiter of purity.[7] Spectroscopic methods like NMR might not detect inorganic impurities (e.g., salts) or residual, non-protonated solvents, which can significantly alter the true molar mass of the sample being tested.[7] Elemental analysis, however, is sensitive to these non-combustible or elementally distinct impurities, making it a crucial checkpoint for validating a new chemical entity.

Experimental Protocol: CHNS Combustion Analysis

The following is a generalized protocol for the elemental analysis of N-benzhydryl-4-nitrobenzenesulfonamide using a modern CHNS analyzer.

Instrumentation: A calibrated elemental analyzer equipped with a microbalance, combustion furnace, gas chromatography column, and thermal conductivity detector (TCD).

Methodology:

  • Sample Preparation: Ensure the sample of N-benzhydryl-4-nitrobenzenesulfonamide is homogenous and has been thoroughly dried under high vacuum to remove any residual solvents. The presence of solvents is a common source of deviation.

  • Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. Record the weight with precision.

  • Combustion: The encapsulated sample is introduced into a high-temperature (typically 900-1200 °C) combustion furnace. In the presence of a catalyst and excess oxygen, the sample combusts to form CO₂, H₂O, N₂/NOx, and SO₂.

  • Reduction & Separation: The gas mixture is passed through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to N₂. The gases are then passed through a chromatographic column to separate them.

  • Detection: The separated gases elute from the column and are measured by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of each gas.

  • Calculation: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the percentage of C, H, N, and S in the original sample based on the detected gas quantities and the initial sample weight.

Caption: Workflow for CHNS Elemental Analysis.

Interpreting the Data: A Comparative Analysis

For a new compound to be considered pure, the experimentally determined elemental percentages should match the theoretical values within a widely accepted tolerance of ±0.4%.[8] Let's compare the theoretical data for N-benzhydryl-4-nitrobenzenesulfonamide with a set of hypothetical, yet realistic, experimental results.

ElementTheoretical %Experimental %Deviation %Within Tolerance (±0.4%)?
C 61.9461.75-0.19Yes
H 4.384.41+0.03Yes
N 7.607.55-0.05Yes
S 8.708.61-0.09Yes

In this example, all experimental values fall comfortably within the ±0.4% tolerance, providing strong evidence that the synthesized compound has the correct empirical formula and is of high purity.

What if the Data Deviates? Deviations outside the ±0.4% margin are a red flag that must be investigated.[9]

  • High Carbon & Hydrogen: Often indicates the presence of residual organic solvent (e.g., ethyl acetate, hexane) used during purification.

  • Low Values for All Elements: May suggest the presence of an inorganic impurity (e.g., salts from a workup) or that the compound is a hydrate.

  • Inconsistent Results: Could point to an inhomogeneous sample or instrumental error.[9]

A Holistic Approach: Complementary Validation Techniques

While elemental analysis is powerful for confirming an empirical formula, it provides no information about the connectivity of the atoms. Therefore, it must be used in concert with other spectroscopic methods to provide a complete and unambiguous structural assignment.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Elemental Analysis (EA) Elemental composition and purity.Confirms the ratio of C, H, N, and S. Excellent for purity assessment.Provides no structural (connectivity) information.
¹H NMR Number, environment, and connectivity of protons.Will show distinct signals for the benzhydryl CH, aromatic protons, and the N-H proton.Does not directly observe quaternary carbons or heteroatoms.
¹³C NMR Number and type of carbon atoms.Confirms the presence of 19 carbon atoms in their unique chemical environments.Can be less sensitive than ¹H NMR.
IR Spectroscopy Presence of functional groups.Can identify key vibrations for the SO₂ (sulfonyl), NO₂ (nitro), and N-H groups.Provides limited information on the overall carbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight of 368.41 g/mol . HRMS can confirm the molecular formula.Isomer differentiation can be difficult without tandem MS.

graph TD {
subgraph "Synergistic Structural Validation"
Target["Target Structure: N-benzhydryl-4-nitrobenzenesulfonamide"] --> EA{"Elemental Analysis"};
Target --> NMR{"NMR (¹H, ¹³C)"};
Target --> IR{"IR Spectroscopy"};
Target --> MS{"Mass Spectrometry"};
    EA --> Purity["Confirms: Elemental Ratio & High Purity"];
    NMR --> Framework["Confirms: C-H Framework & Connectivity"];
    IR --> Groups["Confirms: Key Functional Groups (SO₂, NO₂, N-H)"];
    MS --> MolWeight["Confirms: Molecular Weight & Formula (HRMS)"];

    subgraph "Final Confirmation"
        Purity & Framework & Groups & MolWeight --> Validated[Validated Structure];
    end
end

style Target fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style EA fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style NMR fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style IR fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style MS fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style Purity fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style Framework fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style Groups fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style MolWeight fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124
style Validated fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: The relationship between EA and spectroscopic methods.

Conclusion

The structural validation of a newly synthesized compound like N-benzhydryl-4-nitrobenzenesulfonamide is a multi-faceted process. Elemental analysis serves as the essential first quantitative step, providing robust, undeniable data on elemental composition and purity that spectroscopic methods alone cannot supply. When experimental EA data aligns with theoretical calculations within the accepted ±0.4% tolerance, it establishes a firm foundation of evidence for the compound's empirical formula. This data, combined with corroborating evidence from NMR, IR, and mass spectrometry, constitutes a complete and trustworthy characterization, fulfilling the rigorous standards of modern chemical research.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Retrieved from [Link]

  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Murthy, V. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Retrieved from [Link]

  • Suchetan, P. A., et al. (2012). N-Benzoyl-4-nitrobenzenesulfonamide monohydrate. Acta Crystallographica Section E. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2012). An International Study Evaluating Elemental Analysis. ACS Publications. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Conda-Sheridan, M. (2022, December 14). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-benzhydryl-4-nitrobenzenesulfonamide

This guide provides essential safety and logistical information for the proper disposal of N-benzhydryl-4-nitrobenzenesulfonamide. As a trusted partner in your research, we are committed to providing value beyond the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of N-benzhydryl-4-nitrobenzenesulfonamide. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedures are based on an in-depth analysis of the compound's constituent parts and established best practices for chemical waste management, designed to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: A Proactive Approach

  • 4-Nitrobenzenesulfonamide Moiety: This component is the primary driver of the compound's immediate hazards. According to safety data for 4-nitrobenzenesulfonamide, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. It is a light yellow, odorless, combustible solid[1]. Upon combustion, it is expected to release hazardous decomposition products, including toxic oxides of nitrogen (NOx) and sulfur (SOx), as well as carbon monoxide (CO) and carbon dioxide (CO2)[1][3]. While some data suggests a low direct hazard to aquatic environments, the presence of a nitroaromatic group warrants caution, as these structures can be ecotoxic[1].

  • Benzhydryl Moiety: The benzhydryl group consists of two phenyl rings attached to a single carbon. Compounds in this class exhibit a wide range of potent biological activities[4][5]. For instance, diphenhydramine (Benadryl®) is a well-known benzhydryl compound[6][7]. While not acutely toxic in the same manner as the sulfonamide portion, the potential for biological activity means it should be handled as a compound with unknown long-term toxicological properties and disposed of with care.

Given this composite hazard profile, N-benzhydryl-4-nitrobenzenesulfonamide must be handled and disposed of as hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-benzhydryl-4-nitrobenzenesulfonamide in pure form or as waste, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[3].Protects against accidental splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use[3][8].Prevents skin contact, which can cause irritation.
Body Protection A standard laboratory coat.Protects street clothing and minimizes skin exposure.
Respiratory For handling bulk powder where dust may be generated, a NIOSH-approved N95 dust mask is recommended.Prevents inhalation of airborne particles that may cause respiratory tract irritation. Use only in a well-ventilated area[1][9].

Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Waste Management

Under no circumstances should N-benzhydryl-4-nitrobenzenesulfonamide or its waste be disposed of down the drain or in regular trash. The only acceptable method is through a licensed hazardous waste management service[1][10].

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate as Hazardous: Treat all materials contaminated with N-benzhydryl-4-nitrobenzenesulfonamide (e.g., weighing papers, contaminated gloves, disposable labware) as hazardous waste.

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong bases[3]. Store in a dedicated collection tray or secondary containment.

Step 2: Waste Collection and Containerization
  • Primary Container: Collect waste N-benzhydryl-4-nitrobenzenesulfonamide in a dedicated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste N-benzhydryl-4-nitrobenzenesulfonamide"

    • Hazard identification: "Irritant, Combustible Solid"

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Temporary On-Site Storage
  • Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Conditions: The storage area should be cool, dry, and away from sources of ignition or heat[1]. Ensure it is not stored above shoulder height[10].

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1][10].

  • Methodology: The standard and safest disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the hazardous NOx and SOx byproducts[11]. Do not attempt to neutralize or treat this chemical in the laboratory.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-benzhydryl-4-nitrobenzenesulfonamide.

G Disposal Workflow for N-benzhydryl-4-nitrobenzenesulfonamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal Start Handling N-benzhydryl-4-nitrobenzenesulfonamide PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Mask (if powder) Start->PPE GenerateWaste Waste Generated (Unused chemical, contaminated items) PPE->GenerateWaste Process Complete Segregate Segregate as Hazardous Waste (Keep from oxidizers & bases) GenerateWaste->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Disposal Professional Disposal (High-Temperature Incineration) ContactEHS->Disposal

Caption: A flowchart illustrating the procedural steps for the safe disposal of N-benzhydryl-4-nitrobenzenesulfonamide.

Emergency Procedures: Spill and Exposure Management

Small Spills (Solid Material)
  • Ensure Safety: Do not proceed without the correct PPE. Ensure the area is well-ventilated.

  • Containment: Avoid creating dust.

  • Clean-up: Gently sweep up the spilled material and place it directly into the designated hazardous waste container[1].

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Close the doors to the affected area.

  • Alert: Contact your institution's EHS or emergency response team immediately.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1][3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

References

  • ThermoFisher Scientific. (2025, September 5).
  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonamide. PubChem.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzenesulfonamide 97.
  • Veeprho. (n.d.). Diphenhydramine Benzhydryl bromide | CAS 776-74-9.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2024, January 23).
  • Thermo Fisher Scientific. (2025, September 12).
  • National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds. MeSH.
  • Tokyo Chemical Industry. (2025, July 17).
  • Wikipedia. (n.d.). Benzhydryl compounds.
  • ChemicalBook. (2023, July 1). N,N-bis(2-chloroethyl)
  • German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN). (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • American Chemical Society. (2021, March 22). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitrobenzenesulfonamide. PubChem.
  • USDA Food Safety and Inspection Service. (2009, September 25).
  • ResearchGate. (n.d.).
  • Waseda University. (n.d.).
  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega.
  • Angene Chemical. (2025, December 18). Safety Data Sheet: 1-Benzhydryl-3-methylazetidine-3-carbonitrile.
  • U.S. Geological Survey. (2010, October 23). Chronic toxicity of diphenhydramine hydrochloride and erythromycin thiocyanate to Daphnia, Daphnia magna, in a continuous exposure test system.
  • ChemicalBook. (2026, January 13). 4-Nitrobenzenesulfonamide.
  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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